Solvation Dynamics of Nα-Carbobenzyloxy-Nε-formyl-L-lysine in Polar Aprotic Media: A Technical Guide
Executive Summary In the landscape of solid-phase peptide synthesis (SPPS) and advanced drug development, the solubility of orthogonally protected amino acids dictates coupling efficiency, reaction kinetics, and overall...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of solid-phase peptide synthesis (SPPS) and advanced drug development, the solubility of orthogonally protected amino acids dictates coupling efficiency, reaction kinetics, and overall yield. Nα-carbobenzyloxy-Nε-formyl-L-lysine (commonly abbreviated as Z-Lys(For)-OH, CAS: 20807-05-0) presents a unique solvation challenge. It possesses a bulky, lipophilic aromatic protecting group (Carbobenzyloxy/Cbz) on the α-amine, a rigid, polar amide group (Formyl) on the ε-amine, and a free C-terminal carboxylic acid.
This whitepaper provides an in-depth mechanistic analysis of the solubility profile of Z-Lys(For)-OH in two premier polar aprotic solvents: N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) . By deconstructing the thermodynamic drivers of solvation and establishing a self-validating experimental protocol, this guide equips formulation scientists and synthetic chemists with the authoritative grounding required to optimize peptide chain elongation workflows.
Mechanistic Causality of Solvation
To understand why Z-Lys(For)-OH dissolves readily in DMF and DMSO, one must analyze the thermodynamic penalty of its solid-state lattice. In its crystalline form, Z-Lys(For)-OH is stabilized by a robust intermolecular hydrogen-bond network formed between the urethane N-H (from the Cbz group), the amide N-H (from the Formyl group), and the free carboxylic acid.
Non-polar solvents (e.g., hexane, toluene) or weakly polar solvents (e.g., dichloromethane) cannot overcome this lattice energy. Dissolution requires a solvent capable of providing a higher thermodynamic payoff by replacing solute-solute hydrogen bonds with solute-solvent interactions.
Both DMF and DMSO are uniquely suited for this due to their dual-action solvation mechanics:
Hydrogen-Bond Acceptor Dominance: The sulfoxide oxygen in DMSO and the carbonyl oxygen in DMF act as aggressive hydrogen-bond acceptors, coordinating directly with the proton-donating N-H and O-H groups of the protected amino acid[1].
Hydrophobic Cavity Formation: The methyl groups present in both DMF and DMSO interact via van der Waals dispersion forces with the aromatic ring of the Cbz group and the aliphatic pentylene chain of the lysine backbone, effectively solvating the lipophilic domains of the molecule[2].
Fig 1: Mechanistic pathway of Z-Lys(For)-OH solvation in polar aprotic solvents.
Quantitative Solvent Profiling
The macroscopic solubility of N-protected amino acids is directly governed by the microscopic physicochemical properties of the solvent[2]. DMSO, with its exceptionally high dielectric constant (ε = 46.5) and dipole moment (μ = 4.1 D), exhibits a slightly higher solubilizing capacity for heavily aggregating peptide sequences compared to DMF[1]. However, DMF (μ ≈ 3.8 D) offers a lower viscosity, which enhances mass transfer rates during solid-phase resin swelling[3].
To ensure absolute trustworthiness in formulation data, solubility cannot be determined through simple visual inspection. The following protocol outlines a self-validating system that utilizes orthogonal analytical techniques (Gravimetry and HPLC-UV) to cross-verify the thermodynamic solubility limit of Z-Lys(For)-OH.
Step-by-Step Methodology
Phase 1: Isothermal Saturation
Transfer 10.0 mL of anhydrous solvent (DMF or DMSO, ≥99.9% purity) into a temperature-controlled, sealed glass vial.
Incrementally add Z-Lys(For)-OH powder until a visible suspension persists, indicating excess solid.
Agitate the suspension via magnetic stirring at 25.0 ± 0.1 °C for exactly 24 hours to ensure the system transitions from kinetic dissolution to true thermodynamic equilibrium.
Phase 2: Phase Separation
4. Transfer the suspension to a centrifuge tube and spin at 10,000 × g for 15 minutes to pellet the undissolved lattice.
5. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter to remove any microscopic nucleation seeds.
Phase 3: Orthogonal Quantification (The Self-Validating Step)
6. Path A (Gravimetric Analysis): Pipette a 1.00 mL aliquot of the filtered supernatant into a pre-weighed glass ampoule. Remove the solvent under high vacuum (lyophilization is mandatory for DMSO due to its high boiling point). Weigh the residual solid to calculate concentration (
).
7. Path B (HPLC-UV Analysis): Dilute a 10.0 µL aliquot of the supernatant into 990 µL of mobile phase (e.g., Water/Acetonitrile with 0.1% TFA). Inject into an HPLC system measuring absorbance at 254 nm (targeting the Cbz aromatic ring). Calculate concentration () against a pre-established standard calibration curve.
Phase 4: Data Reconciliation
8. Compare
and . The system is validated only if the Relative Standard Deviation (RSD) between the two values is < 2.0%.
Causality of Failure: If
, solvent entrapment has occurred during evaporation. If , the compound has degraded in solution.
Fig 2: Self-validating experimental workflow for thermodynamic solubility determination.
Formulation & Application Insights
When selecting between DMF and DMSO for the dissolution of Z-Lys(For)-OH in drug development workflows, causality dictates the choice:
Opt for DMF during standard automated SPPS. Its lower viscosity ensures rapid diffusion into the porous polymer resin matrix, and its lower boiling point allows for easier removal during washing steps.
Opt for DMSO when preparing highly concentrated stock solutions for solution-phase fragment condensation, or when the peptide sequence exhibits severe aggregation (e.g., beta-sheet formation). The superior dipole moment of DMSO[1] acts as a powerful "structural disruptor," keeping the growing peptide chain fully solvated.
Orthogonal Strategies in Peptide Synthesis: A Technical Guide to Cbz-Lys(For)-OH
Executive Summary In the development of complex therapeutics, antibody-drug conjugates (ADCs), and cyclized peptides, the precise spatial and temporal control of reactive side chains is paramount. Cbz-Lys(For)-OH is a hi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of complex therapeutics, antibody-drug conjugates (ADCs), and cyclized peptides, the precise spatial and temporal control of reactive side chains is paramount. Cbz-Lys(For)-OH is a highly specialized, orthogonally protected lysine derivative designed for such advanced synthetic workflows. By utilizing a Carboxybenzyl (Cbz) group on the
-amine and a Formyl (For) group on the -amine, chemists can selectively unmask specific reactive sites without compromising the integrity of the elongating peptide chain.
This whitepaper provides an in-depth technical analysis of Cbz-Lys(For)-OH, including its primary identification parameters, the mechanistic rationale behind its protecting groups, and field-proven, self-validating experimental protocols for its application.
Chemical Identity & Structural Parameters
Accurate identification and quality control of raw materials are the first self-validating steps in any Good Manufacturing Practice (GMP) or rigorous research environment. The fundamental chemical parameters for Cbz-Lys(For)-OH are summarized below[1].
Parameter
Specification
IUPAC / Chemical Name
N-Carbobenzyloxy-N-formyl-L-lysine
CAS Number
20807-05-0
Molecular Formula
C₁₅H₂₀N₂O₅
Molecular Weight
308.33 g/mol
-Amine Protection
Carboxybenzyl (Cbz or Z)
-Amine Protection
Formyl (For or CHO)
Mechanistic Rationale: The Power of Orthogonality
In peptide chemistry, orthogonality refers to the use of multiple protecting groups that are cleaved by completely different chemical mechanisms, allowing one group to be removed while the others remain intact. Cbz-Lys(For)-OH is a masterclass in orthogonal design:
The
-Formyl (For) Group: The formyl group is selected for the side chain because of its exceptionally small steric footprint, which minimizes hindrance during complex coupling cycles. More importantly, it is highly stable to both the strong acids used in Boc chemistry (e.g., Trifluoroacetic acid) and the bases used in Fmoc chemistry (e.g., Piperidine). It requires specific nucleophilic conditions (such as hydrazine) for removal[2].
The
-Cbz (Z) Group: The Carboxybenzyl group provides robust protection for the N-terminus. Unlike base-labile Fmoc or acid-labile Boc groups, Cbz is typically removed via2[2].
Causality in Design: This specific combination allows a researcher to synthesize a peptide, selectively strip the formyl group from the lysine side chain to attach a fluorophore or drug payload, and subsequently remove the Cbz group to continue N-terminal elongation—all without unwanted side reactions.
To ensure scientific integrity, every synthetic step must be paired with a validation mechanism. Below are the standard operating procedures for utilizing Cbz-Lys(For)-OH.
Protocol 1: Peptide Coupling (Incorporation)
Objective: Covalently link the carboxyl group of Cbz-Lys(For)-OH to the free N-terminus of a resin-bound peptide.
Causality: We utilize N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt). DIC activates the carboxyl group, while HOBt forms an active ester intermediate. This specific pairing suppresses the formation of oxazolone intermediates, thereby preventing the racemization of the L-lysine residue.
Methodology:
Dissolve 3 equivalents of Cbz-Lys(For)-OH and 3 eq. of HOBt in minimal N,N-Dimethylformamide (DMF).
Add 3 eq. of DIC to the solution and stir for 10 minutes to pre-activate.
Add the activated mixture to the resin-bound peptide and agitate for 2 hours at room temperature.
Self-Validation (Kaiser Test): Wash the resin and perform a Ninhydrin (Kaiser) test. A successful coupling consumes all free primary amines, resulting in a yellow solution. A blue color indicates incomplete coupling, necessitating a second reaction cycle.
Objective: Unmask the lysine side chain for downstream conjugation while leaving the
-Cbz group intact.
Causality: While pure hydrazine can remove the formyl group, performing this at elevated temperatures or extended times can cause severe side reactions, such as the base-catalyzed imido formation of aspartyl bonds (aspartimide formation) or racemization. To prevent this, we use hydrazine acetate . The acetic acid buffers the pH, significantly reducing nucleophilic damage to the peptide backbone while still efficiently 3[3].
Methodology:
Prepare a solution of 10% hydrazine acetate in methanol/DMF (1:1 v/v).
Submerge the peptide-resin in the solution and agitate at 25°C - 50°C for 2 to 4 hours.
Wash the resin extensively with DMF and Dichloromethane (DCM) to remove all traces of hydrazine.
Self-Validation (LC-MS): Cleave a micro-aliquot of the peptide from the resin and analyze via LC-MS. Successful deformylation is explicitly validated by a mass shift of -28 Da (corresponding to the loss of the carbonyl group, CO).
Protocol 3: N-Terminal Deprotection (Cbz Removal)
Objective: Remove the Cbz group to free the
-amine.
Causality: We utilize catalytic hydrogenolysis (
with Pd/C) rather than strong acids (like HF or TFMSA). Hydrogenolysis cleanly cleaves the benzyl-oxygen bond, releasing toluene and as volatile byproducts. This choice is critical when working with acid-sensitive peptide sequences or when avoiding highly toxic reagents is a safety priority.
Methodology:
Dissolve the cleaved, purified peptide in methanol.
Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% w/w relative to the peptide).
Purge the reaction vessel with nitrogen, then introduce Hydrogen gas (
) via a balloon or Parr apparatus at 1 atm.
Stir vigorously for 2-4 hours at room temperature.
Filter the mixture through Celite to remove the palladium catalyst and concentrate the filtrate in vacuo.
Self-Validation (HPLC-UV): Monitor the reaction via analytical HPLC. The Cbz group is highly UV-active at 254 nm. Successful deprotection is validated by the disappearance of the strongly absorbing starting material peak and the emergence of the deprotected peptide peak (which typically absorbs primarily at 214 nm due to peptide bonds).
Visualization: Orthogonal Deprotection Pathway
The following diagram illustrates the logical branching of the orthogonal deprotection workflow for Cbz-Lys(For)-OH.
Figure 1: Orthogonal deprotection workflow for Cbz-Lys(For)-OH in peptide synthesis.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Stability and Deprotection Dynamics of Formyl-Based Protecting Groups (
-Formyl Tryptophan vs. -Formyl Lysine) under Acidic Conditions.
Executive Summary
In solid-phase peptide synthesis (SPPS), the stability of the formyl protecting group is a critical variable that dictates the purity of tryptophan- and lysine-containing peptides. While the prompt specifies "
-formyl," a technical distinction must be made immediately to ensure scientific accuracy:
-Formyl Tryptophan (Trp(For)): The industry standard "acid-stable" protecting group used to prevent the alkylation of the indole ring during Boc/Fmoc cleavage. This is the primary subject of stability concerns in acidic media.
-Formyl Lysine (Lys(For)): A highly stable modification, often used to study post-translational modifications (PTMs) rather than as a transient protecting group, due to the harsh conditions required for its removal.
This guide focuses on the
-Formyl Tryptophan system as the primary challenge in drug development, while providing comparative data for the Lysine variant. It details the mechanistic "Goldilocks zone"—where the group must be stable enough to survive TFA (trifluoroacetic acid) cleavage but labile enough to be removed when triggered.
Part 1: The Chemical Rationale
The Indole Alkylation Problem
Tryptophan is electron-rich. During the acidic cleavage of protecting groups (like Boc or t-Butyl), electrophilic carbocations (e.g., tert-butyl cations) are generated. Without protection, these cations attack the electron-rich indole ring of Tryptophan, leading to irreversible alkylation and permanent impurities.
The Formyl Solution
The formyl group is introduced to the indole nitrogen (
). Being an electron-withdrawing group (EWG), it reduces the electron density of the indole ring.
Effect: The ring becomes less nucleophilic.
Result: It repels the tert-butyl carbocations, preventing alkylation.
Nomenclature Clarification
(Indole Nitrogen): The site of formylation in Tryptophan.[1][2][3][4] (Often noted as or ).
(Epsilon Nitrogen): The side-chain amine of Lysine.[1][5][6]
Part 2: Stability Profile in Acidic Media
The formyl group exhibits a unique stability profile: it is stable in strong acids (protonated state) but labile to nucleophiles (base or thiols).
Table 1: Comparative Stability Matrix
Reagent Condition
-Formyl Trp Stability
-Formyl Lys Stability
Mechanistic Note
50% TFA / DCM
Stable
Stable
Standard Boc removal condition.
95% TFA / H₂O
Stable
Stable
Standard Fmoc cleavage condition.
Liquid HF (0°C)
Stable
Stable
Standard "High HF" cleavage.
HF + Thiols (EDT)
Unstable (Slow Removal)
Stable
Thiols act as nucleophiles in acid (Thiolysis).
Piperidine / DMF
Unstable (Slow Removal)
Stable
Nucleophilic attack on carbonyl.
Hydrazine
Unstable (Fast Removal)
Unstable
Hydrazinolysis.
pH 9.0 (Aq. Base)
Unstable
Stable
Hydrolysis (Deformylation).
Critical Insight: Trp(For) is designed to survive the acidic cleavage step. If you observe premature loss of the formyl group in TFA, it is likely due to the presence of unintended nucleophiles (e.g., DTT, EDT) in your scavenger cocktail or excessive water content leading to hydrolysis over long timeframes.
Part 3: Mechanistic Visualization
The following diagram illustrates the decision pathway for handling Formyl groups, highlighting the critical "Thiolysis" vs. "Hydrolysis" routes.
Part 4: Experimental Protocols
These protocols are designed to be self-validating. The "Check" steps ensure the reaction is proceeding as expected.
Protocol A: Preserving Trp(For) During Cleavage (Standard)
Use this when you want to isolate the peptide with the Formyl group intact (e.g., to purify before deformylation).
Cocktail Preparation: Prepare a cleavage cocktail of TFA / TIS / Water (95:2.5:2.5 v/v) .
Note: Do NOT use EDT (1,2-ethanedithiol) or Thioanisole if you wish to strictly preserve the formyl group, as they can induce partial deformylation or side reactions over long periods.
Reaction: Incubate peptide-resin for 2–3 hours at room temperature.
Precipitation: Filter resin and precipitate filtrate in cold diethyl ether.
Validation (HPLC): The Trp(For) peptide will elute later (more hydrophobic) than the free Trp peptide.
Check: Mass shift of +28 Da (Formyl group) relative to the native sequence.
Protocol B: Post-Cleavage Removal (Deformylation)
The most reliable method for converting Trp(For) to Trp.
Dissolution: Dissolve the crude, cleaved peptide (containing Trp(For)) in water or buffer.
Base Treatment: Adjust pH to 9.0–9.5 using 1M Ammonium Bicarbonate or 0.1M NaOH (carefully).
Alternative: Use 10% Piperidine in water if solubility allows.
Incubation: Stir at room temperature for 1–2 hours.
Monitoring: Monitor by HPLC. The peak should shift to an earlier retention time (loss of hydrophobicity).
Quenching: Acidify with acetic acid to pH 4–5 prior to lyophilization.
Protocol C: "Low-High" HF Procedure (Advanced)
For Boc chemistry users requiring simultaneous cleavage and deformylation.
Low HF Step: Treat resin with HF / DMS / p-Cresol (25:65:10) for 2 hours at 0°C.
Mechanism: This removes Benzyl-based groups via
mechanism and reduces Met(O), but leaves Trp(For) largely intact or partially deformylated depending on additives.
High HF Step: Evaporate Low HF. Treat with HF / p-Cresol (90:10) for 45 mins at 0°C.
Note: To ensure Trp(For) removal here, a thiol like 1,2-ethanedithiol (EDT) must be included (5% v/v). Without the thiol, the formyl group is stable in HF.
Part 5: Troubleshooting & Side Reactions
The Dihydro-β-Carboline Risk
If Trp(For) is removed during the acidic cleavage (using thiols) without careful control, the free tryptophan can react with aldehydes (or even the formyl group itself acting as an electrophile upon cleavage) to form a dihydro-β-carboline structure.
Prevention: The safest route is Protocol A followed by Protocol B . Isolate the Trp(For) peptide first, purify it, and then gently deformylate at pH 9.
Incomplete Deformylation
Symptom: Mass spectrum shows "M+28" peaks alongside the product.
Cause: pH was not sufficiently basic, or the peptide aggregated.
Fix: Increase pH to 10.0 (short exposure) or use a nucleophilic base like hydrazine (5% in water), though hydrazine carries risks of modifying other residues.
References
Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). "
deprotection of synthetic peptides with a low concentration of hydrofluoric acid in dimethyl sulfide: evidence and application in peptide synthesis." Journal of the American Chemical Society.
Odagami, T., et al. (2009).[3] "Deprotection of N(in)-Formyl Group on Tryptophan by Application of New Reagent, 1,2-dimethylethylendiamine in Aqueous Solution." Chemical and Pharmaceutical Bulletin.
BenchChem. (2025). "Protecting Group Strategies Involving N-Formylation in Peptide Synthesis." Application Notes.
Chowdhury, R., et al. (2015). "Genetic Incorporation of N(ε)-Formyllysine, a New Histone Post-translational Modification." ChemBioChem.
Matsueda, G. R. (1982). "Deprotection of N-formyltryptophan during hydrogen fluoride cleavage." International Journal of Peptide and Protein Research.
Structural Characterization of Z-Lys(For)-OH: A Comprehensive Analytical Guide
Executive Summary In the intricate landscape of solid-phase peptide synthesis (SPPS), the selective protection of reactive side chains is paramount to preventing unwanted polymerization or branching[1]. Z-Lys(For)-OH ( -...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the intricate landscape of solid-phase peptide synthesis (SPPS), the selective protection of reactive side chains is paramount to preventing unwanted polymerization or branching[1]. Z-Lys(For)-OH (
-benzyloxycarbonyl--formyl-L-lysine) serves as a critical, orthogonally protected amino acid building block. The formyl (For) group provides a sterically compact protecting strategy for the -amine of the lysine side chain, which can be selectively cleaved via thiolytic or hydrazine-based conditions without disrupting standard Boc or Fmoc chemistries[1][2].
However, the presence of multiple carbonyl environments (carboxylic acid, carbamate, and formamide) and the lability of the formyl group demand a highly rigorous, multi-modal analytical approach. This whitepaper details the self-validating experimental workflows required to definitively characterize the structural, regiochemical, and chiral integrity of Z-Lys(For)-OH.
Before initiating structural validation, it is essential to establish the baseline physicochemical parameters of the target molecule. Z-Lys(For)-OH features a linear aliphatic backbone terminating in an
-formamide, an -carbamate (Z/Cbz group), and a free -carboxylic acid.
Property
Value
Chemical Name
-Carbobenzyloxy--formyl-L-lysine
CAS Registry Number
20807-05-0
Molecular Formula
CHNO
Monoisotopic Mass
308.1372 Da
Molecular Weight
308.33 g/mol
Physical State
White to off-white crystalline powder
Strategic Analytical Workflow
To ensure absolute confidence in the molecular identity of Z-Lys(For)-OH, we employ an orthogonal testing matrix. Relying on a single modality (e.g., LC-MS alone) is insufficient due to the potential for isobaric impurities or regiochemical isomers (such as
-For--Z-L-lysine).
Multi-modal analytical workflow for validating Z-Lys(For)-OH structural integrity.
High-Resolution Mass Spectrometry (HRMS) & LC-MS
Causality & Rationale
The formyl group is highly labile and prone to neutral loss (
Da, loss of CO) under harsh ionization conditions. Why choose Electrospray Ionization (ESI) over Matrix-Assisted Laser Desorption/Ionization (MALDI)? MALDI matrices often transfer excess internal energy that induces premature in-source decay of the formyl and benzyloxycarbonyl groups. ESI provides a softer desolvation process, ensuring the intact molecular ion is preserved for accurate mass determination.
Step-by-Step Protocol
Sample Preparation: Dissolve 1.0 mg of Z-Lys(For)-OH in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to facilitate protonation.
Chromatography: Inject 2 µL onto a C18 Reversed-Phase column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size). Elute using a 5–95% Acetonitrile gradient over 10 minutes.
Ionization & Detection: Operate the Q-TOF or Orbitrap mass spectrometer in ESI positive mode. Capillary voltage should be optimized to a low threshold (e.g., 3.0 kV) to minimize fragmentation.
Data Analysis: Extract the chromatogram for the calculated exact mass of
( 309.1445). Confirm isotopic distribution matches the theoretical CHNO model.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Rationale
While HRMS confirms the empirical formula, it cannot distinguish between regiochemical isomers. Why use DMSO-
instead of CDCl? Z-Lys(For)-OH contains a free carboxylic acid and two distinct amide/carbamate bonds, rendering it poorly soluble in non-polar solvents. DMSO- acts as a strong hydrogen-bond acceptor, breaking intermolecular dimers and yielding sharp, well-resolved resonances for the exchangeable N-H protons[3].
To definitively assign the
-carbamate versus the -formamide, 2D NMR (COSY and HSQC) is strictly required to trace the spin system from the -proton down the aliphatic chain to the -CH.
Logic flow of multinuclear and 2D NMR experiments for regiochemical assignment.
Step-by-Step Protocol
Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous DMSO-
(99.9% D).
1D Acquisition: Acquire
H NMR at 400 MHz (minimum 16 scans, 2s relaxation delay) and C NMR at 100 MHz (minimum 1024 scans).
2D Acquisition: Run
H-H COSY to map the Lysine connectivity. Run H-C HSQC to correlate the proton signals to their respective carbons.
Expected NMR Chemical Shifts (in DMSO-
)
Nucleus / Position
H Shift (ppm)
Multiplicity & Integration
C Shift (ppm)
Assignment
Formyl (For)
8.01
s, 1H
161.2
-CHO
Z-Aromatic
7.30 - 7.38
m, 5H
127.8 - 128.5
Phenyl ring carbons
Z-CH
5.03
s, 2H
65.4
Benzyl-CH
Lys -CH
3.95
m, 1H
53.8
Chiral center
Lys -CH
3.05
m, 2H
38.2
Adjacent to formamide
Lys Aliphatics
1.25 - 1.70
m, 6H
22.5 - 31.0
CH groups
Amide N-H
7.95, 7.55
br s / d, 2H
N/A
-NH and -NH
Fourier Transform Infrared (FTIR) Spectroscopy
Causality & Rationale
FTIR is deployed to confirm the presence of the three distinct carbonyl stretching frequencies. Why is this necessary if we have NMR? NMR confirms connectivity, but FTIR provides immediate, orthogonal proof of the oxidation state and functional group integrity, particularly ruling out the presence of unreacted primary amines or over-oxidized species.
Step-by-Step Protocol
Preparation: Place 2 mg of the neat solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.
Acquisition: Apply consistent pressure using the anvil. Scan from 4000 to 400 cm
: C=O stretching (formamide, typically shifted lower than carbamates).
Chiral Integrity (Chiral HPLC)
Causality & Rationale
The introduction of the Z-group via Schotten-Baumann conditions (using benzyl chloroformate) requires basic conditions. Why is this a risk? If the pH is poorly controlled, base-catalyzed enolization at the
-carbon can lead to partial racemization, converting the desired L-enantiomer into a D/L mixture. Chiral HPLC is mandatory to validate that the enantiomeric excess () remains >99%.
Step-by-Step Protocol
Standard Preparation: Prepare a reference standard of racemic Z-D/L-Lys(For)-OH to establish baseline resolution (
) between the two enantiomers.
Chromatography: Inject the sample onto a Chiralpak AD-H column (250 × 4.6 mm, 5 µm).
Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (80:20:0.1, v/v/v). The TFA suppresses the ionization of the free carboxylic acid, preventing peak tailing.
Detection: UV absorbance at 210 nm and 254 nm (monitoring the Z-group aromatic ring).
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 70923, Nepsilon-Formyl-L-lysine". Available at:[Link]
Hofmann, K., et al. "Studies on Polypeptides. XVI. The Preparation of Nε-Formyl-L-lysine and its Application to the Synthesis of Peptides." Journal of the American Chemical Society. Available at:[Link]
Comprehensive Material Safety and Technical Application Guide: Nα-Carbobenzyloxy-Nε-formyl-L-lysine
Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Safety Data Synthesis Executive Summary In advanced peptide synthesis and drug development, the pre...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Safety Data Synthesis
Executive Summary
In advanced peptide synthesis and drug development, the precise control of reactive side chains is paramount. Nα-Carbobenzyloxy-Nε-formyl-L-lysine (commonly abbreviated as Z-Lys(For)-OH) is a specialized amino acid derivative utilized for its robust orthogonal protection scheme. This whitepaper synthesizes the Material Safety Data Sheet (MSDS) parameters with field-proven experimental workflows, providing a comprehensive guide to its physico-chemical properties, hazard mitigation, and self-validating application protocols.
Physico-Chemical Profile
Understanding the baseline metrics of Z-Lys(For)-OH is critical for calculating reaction stoichiometry and predicting solubility behavior in organic solvents. The structural integration of a Carbobenzyloxy (Z) group at the α-amine and a Formyl (For) group at the ε-amine yields a molecular weight of 308.337 g/mol .
Soluble in DMF, DMSO, and Methanol; Insoluble in Hexane
Safety Data & Hazard Mitigation (MSDS Core)
While Z-Lys(For)-OH is not universally classified as a highly toxic substance, it exhibits localized reactivity that necessitates strict adherence to Global Harmonized System (GHS) protocols[1][2].
GHS Classification & Causality
Skin Irritation (Category 2) - H315: The free carboxylic acid moiety can cause mild localized pH shifts upon contact with epidermal moisture.
Eye Irritation (Category 2A) - H319: Direct contact with the crystalline powder can cause mechanical and chemical irritation to the cornea.
STOT Single Exposure (Category 3) - H335: Inhalation of aerosolized micro-particles may irritate the respiratory tract[1][2].
Required Personal Protective Equipment (PPE)
Respiratory: Use an N95 or P100 particulate respirator if handling outside of a localized exhaust ventilation system (fume hood).
Dermal: Nitrile gloves (minimum 0.11 mm thickness) to prevent skin contact.
Ocular: Snug-fitting chemical safety goggles.
First Aid & Emergency Response
Ocular Exposure: Immediately flush eyes with copious amounts of water for at least 15 minutes (P305+P351+P338). Causality: Rapid dilution neutralizes the weak acid effect of the carboxyl group.
Dermal Exposure: Wash thoroughly with soap and water. Remove contaminated clothing.
Inhalation: Move the subject to fresh air. If respiratory distress persists, administer oxygen and seek medical attention.
Mechanistic Rationale for Orthogonal Protection
The true value of Z-Lys(For)-OH lies in its orthogonality. In complex peptide architectures (e.g., branched peptides, cyclizations, or antibody-drug conjugates), chemists must selectively unmask specific amines without disturbing others[3][4].
The Z-Group (Nα): Highly stable to mild acids and bases. It requires catalytic hydrogenolysis (H₂ over Pd/C) or strong anhydrous acids (e.g., HBr in acetic acid) for cleavage.
The Formyl Group (Nε): Stable to the catalytic hydrogenation used to remove the Z-group. It acts as a robust placeholder that can later be selectively cleaved using strong nucleophiles like hydrazine acetate[3][4].
Figure 1: Orthogonal protection strategy of Z-Lys(For)-OH.
Self-Validating Experimental Protocols
To ensure scientific integrity, every synthetic step must include a built-in validation mechanism. The following step-by-step methodologies describe the coupling and subsequent orthogonal deprotection of Z-Lys(For)-OH.
Protocol A: Coupling of Z-Lys(For)-OH
Objective: Attach Z-Lys(For)-OH to a free primary amine on a growing peptide chain.
Causality of Reagents: DIC (N,N'-Diisopropylcarbodiimide) activates the carboxyl group, while HOBt (Hydroxybenzotriazole) traps the highly reactive O-acylisourea intermediate. This prevents racemization at the α-carbon.
Preparation: Dissolve 3.0 equivalents of Z-Lys(For)-OH and 3.0 eq of HOBt in anhydrous DMF.
Activation: Add 3.0 eq of DIC to the solution. Stir at room temperature for 10 minutes to form the active ester.
Coupling: Add the activated mixture to the resin/peptide containing the free amine. Agitate for 2 hours at room temperature.
Validation (Kaiser Test): Take a micro-cleavage sample of the resin. Add ninhydrin reagents and heat.
Self-Validation Check: A color change to blue indicates incomplete coupling (free amines remain). A yellow/colorless result validates complete coupling.
Protocol B: Orthogonal Deprotection
Objective: Selectively remove the Z-group, followed by the Formyl group.
Nα-Deprotection (Z-Cleavage):
Suspend the intermediate in methanol. Add 10% Pd/C catalyst (10% w/w).
Purge the reaction vessel with H₂ gas and stir vigorously for 4 hours.
Self-Validation Check (LC-MS): Analyze the filtrate. Look for a mass shift of -134 Da (Loss of C₈H₇O₂ + addition of H).
Nε-Deprotection (Formyl-Cleavage):
Treat the resulting peptide with 5% Hydrazine Acetate in DMF for 2 hours. Hydrazine nucleophilically attacks the formyl carbonyl.
Self-Validation Check (LC-MS): Analyze the product. Look for a secondary mass shift of -28 Da (Loss of CHO + addition of H).
Figure 2: Self-validating workflow for Z-Lys(For)-OH coupling and deprotection.
Storage, Stability, and Waste Management
Storage Conditions: Store desiccated at 2–8°C. The compound is stable under standard laboratory conditions but should be kept away from strong oxidizing agents to prevent premature degradation of the formyl group.
Shelf Life: Typically 24 months if kept sealed and refrigerated.
Waste Disposal: Do not discharge into drains. Solutions containing DMF or Methanol must be collected in designated halogen-free organic solvent waste containers and incinerated by a licensed chemical waste disposal facility in accordance with local environmental regulations.
References
Iris Biotech GmbH. "Lysine Derivatives and N-terminal Protecting Groups: Orthogonal Strategies." Issuu Technical Repository. Available at:[Link]
Technical Guide: Z-Lys(For)-OH vs. Z-Lys(Boc)-OH in Advanced Peptide Synthesis
The following technical guide provides an in-depth analysis of the structural, functional, and strategic differences between Z-Lys(For)-OH and Z-Lys(Boc)-OH . It is designed for researchers designing complex peptide synt...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of the structural, functional, and strategic differences between Z-Lys(For)-OH and Z-Lys(Boc)-OH . It is designed for researchers designing complex peptide syntheses, dendrimers, or peptidomimetics where orthogonal protection is critical.
Executive Summary
In the architecture of complex peptides and dendrimers, the selection of Lysine protecting groups dictates the synthetic strategy.[1][] While both Z-Lys(For)-OH and Z-Lys(Boc)-OH utilize the Carbobenyzyloxy (Z or Cbz) group for
-amine protection, their divergence lies in the -amine protection:
Z-Lys(Boc)-OH offers Acid-Lability .[3] It is the standard for strategies requiring side-chain deprotection via Trifluoroacetic Acid (TFA) while maintaining the Z-group (or removing the Z-group via hydrogenolysis while keeping the Boc intact).
Z-Lys(For)-OH offers Acid-Stability .[3] It is utilized when the side chain must survive acidic conditions (TFA) that would strip a Boc group.[][3][4][5] It introduces a third dimension of orthogonality, cleavable only by nucleophiles (Hydrazine) or strong acid solvolysis.
This guide details the physicochemical properties, deprotection mechanisms, and strategic decision-making frameworks for these two critical building blocks.[1][]
Chemical Architecture & Properties[2][6]
The fundamental difference lies in the electronic and steric nature of the
-amine protecting group.
Feature
Z-Lys(Boc)-OH
Z-Lys(For)-OH
Systematic Name
-Benzyloxycarbonyl--tert-butoxycarbonyl-L-lysine
-Benzyloxycarbonyl--formyl-L-lysine
-Protecting Group
Boc (tert-Butyloxycarbonyl)
For (Formyl)
Molecular Weight
380.44 g/mol
308.33 g/mol
Formula
Acid Stability
Low (Cleaved by TFA, HCl/Dioxane)
High (Stable to TFA, HCl/Dioxane)
Base Stability
High (Stable to Piperidine, DIEA)
Moderate (Stable to DIEA; cleaved by Hydrazine)
Hydrogenolysis
Stable (Boc survives )
Stable (Formyl survives standard )
Solubility
High in DCM, DMF, EtOAc
Moderate in DMF, DMSO; lower in DCM
structural Visualization
The following diagram illustrates the chemical topology and the specific cleavage sites for each protecting group.
Figure 1: Structural comparison highlighting the differential lability of the
The choice between these two derivatives is strictly a function of the required Orthogonality . This concept refers to the ability to selectively deprotect one functional group in the presence of others.[1][][3][4][5][6]
Z-Lys(Boc)-OH: The Standard Orthogonal Pair
This derivative represents the classic "Boc/Z" or "Boc/Benzyl" strategy overlap.
Mechanism: The Boc group is a carbamate that decomposes under acidic conditions (TFA) via an E1 mechanism, releasing isobutylene and
. The Z group is stable to TFA but is removed by catalytic hydrogenolysis (, Pd/C) or strong acids (HBr/AcOH, HF).
Strategic Use: Allows for the synthesis of peptides where the N-terminus is extended (Z removal) while the side chain remains protected (Boc), OR where the side chain is deprotected (TFA) for branching while the N-terminus remains protected (Z).
Z-Lys(For)-OH: The "Hard" Orthogonal Pair
This derivative is used when the side chain must be "locked" against both reduction and moderate acid.
Mechanism: The Formyl group is an amide. It is resistant to acidolysis by TFA and is generally stable to catalytic hydrogenation.
Cleavage: It requires nucleophilic displacement (Hydrazine) or harsh acidic solvolysis (HCl in Methanol at elevated temperatures).
Strategic Use: Essential when the synthesis involves intermediate steps that use TFA (e.g., removing Boc groups elsewhere in the molecule) but the Lysine side chain must remain protected.
Decision Matrix: Selecting the Right Derivative
Figure 2: Decision tree for selecting the appropriate Lysine derivative based on synthetic conditions.
Experimental Protocols
The following protocols describe the selective deprotection of the side chains for both derivatives.
Protocol A: Selective Deprotection of Z-Lys(Boc)-OH (Side Chain)
Objective: Remove the
-Boc group while retaining the -Z group.
Reagents: Trifluoroacetic Acid (TFA), Dichloromethane (DCM).
Dissolution: Dissolve the protected peptide/amino acid in DCM (approx. 10 mL per gram).
Acidolysis: Add an equal volume of TFA (final concentration 50% v/v).
Note: If the peptide contains oxidizable residues (Met, Trp), add scavengers (Triisopropylsilane, 2.5%).
Reaction: Stir at room temperature for 30–60 minutes.
Work-up: Evaporate the TFA/DCM under reduced pressure. Co-evaporate with toluene or ether to remove residual acid.
Result: The
-amine is free (as a TFA salt); the -amine remains Z-protected.[3]
Protocol B: Selective Deprotection of Z-Lys(For)-OH (Side Chain)
Objective: Remove the
-Formyl group while retaining the -Z group.
Reagents: Hydrazine Hydrate, Methanol (or DMF).
Preparation: Prepare a solution of 5–10% Hydrazine Hydrate in Methanol (or DMF if solubility is an issue).
Reaction: Add the Z-Lys(For)-peptide to the solution.
Conditions: Stir at Room Temperature for 2–4 hours.
Alternative (Acidic): For strictly non-nucleophilic conditions, incubate in 1M HCl in Methanol at 50°C for 12 hours (Warning: This may affect the Z-group if conditions are too harsh; Hydrazine is preferred for Z-stability).
Monitoring: Monitor via HPLC or TLC. The formyl group removal is slower than Boc removal.
Work-up: Evaporate solvent. If using hydrazine, ensure complete removal to avoid side reactions in subsequent coupling.
Result: The
-amine is free; the -amine remains Z-protected.[3]
Case Study: Dendrimer Synthesis Application
The most powerful application of Z-Lys(For)-OH is in the synthesis of asymmetric dendrimers or branched peptides where "Boc chemistry" is used for the branches.
Scenario: You wish to build a branched peptide where the branches are grown using Boc-amino acids.
Core: Start with Z-Lys(For)-OH .
Branch 1 (Alpha): Remove Z (H2/Pd). The Formyl group is stable.[7] Couple Boc-Amino Acids.[3][8][9]
Crucial Step: During the Boc deprotection of the branch (TFA treatment), the
-Formyl group remains stable . If you had used Z-Lys(Boc)-OH, the side chain would have been deprotected prematurely.
Branch 2 (Epsilon): Once Branch 1 is complete, remove the Formyl group (Hydrazine). Now grow Branch 2 on the
-amine.
Figure 3: Workflow for asymmetric branching using Z-Lys(For)-OH stability.
Comparative Data Summary
Parameter
Z-Lys(Boc)-OH
Z-Lys(For)-OH
CAS Number
2389-45-9
56660-34-1
Primary Utility
Standard SPPS, Solution Phase
Orthogonal "Safety-Catch" Strategies
Cost
Low (Commodity Reagent)
Moderate/High (Specialty Reagent)
TFA Resistance
No (Deprotects)
Yes (Stable)
Hydrazine Resistance
Yes (Stable)
No (Deprotects)
Key Reference
[BenchChem Guide to Boc][1]
[NIH: Lysine Formylation][2]
References
National Institutes of Health (NIH). N-epsilon-formylation of lysine is a widespread post-translational modification. PubMed Central. Available at: [Link]
The Strategic Evolution of Formyl Protection in Lysine Synthesis
This guide details the history, chemical mechanisms, and strategic application of the -formyl protecting group in lysine synthesis and peptide chemistry. Executive Summary The -formyl group (For) represents a pivotal cha...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the history, chemical mechanisms, and strategic application of the
-formyl protecting group in lysine synthesis and peptide chemistry.
Executive Summary
The
-formyl group (For) represents a pivotal chapter in the evolution of orthogonal protection strategies for Lysine. First systematized by Hofmann et al. in 1960, the formyl group provided a critical solution to the "Lysine Problem"—the need to mask the highly nucleophilic -amine during peptide elongation while maintaining stability against the acidic conditions used to remove -protection (like Boc).
While largely superseded in routine synthesis by acid-labile (Boc) and base-labile (Fmoc) groups, the formyl group remains a powerful tool for cryptic protection , side-reaction mitigation , and the synthesis of bacterial-mimetic peptides . This guide analyzes its development, mechanistic underpinnings, and modern utility.
Historical Genesis: The Hofmann Era
In the late 1950s, peptide synthesis was dominated by the Benzyloxycarbonyl (Z) and emerging tert-Butyloxycarbonyl (Boc) strategies. Lysine presented a unique challenge: its
-amine required protection that was:
Stable to the conditions removing the
-amine protection (e.g., HBr/AcOH or TFA).
Removable without destroying the peptide backbone.
Early solutions like the Tosyl (Tos) group were effective but required harsh removal conditions (Sodium/Liquid Ammonia). In 1960, Klaus Hofmann and colleagues introduced a robust method for synthesizing
-formyl-L-lysine. They demonstrated that the formyl group was stable to mild acids but could be removed via nucleophilic attack (hydrazine) or acidic hydrolysis, offering a new dimension of orthogonality.
Mechanistic Chemistry
Installation: The Mixed Anhydride Method
The gold standard for installing the formyl group is the Acetic Formic Anhydride (AFA) method. Formic anhydride itself is unstable; therefore, AFA is generated in situ or prepared immediately prior to use.
-amine of Lysine (often complexed with Copper(II) to protect the -amine) attacks the electrophilic formyl carbon of AFA. The formyl group is preferred over the acetyl group due to lower steric hindrance and higher electrophilicity.
Stability Profile (Orthogonality)
The strategic value of Lys(For) lies in its unique stability profile:
Acid Stability: Completely stable to Trifluoroacetic Acid (TFA). This allows it to survive Boc deprotection cycles and final cleavage in Fmoc/tBu strategies (if permanent protection is desired).
Base Stability: Stable to tertiary amines (DIEA). Moderately stable to secondary amines (Piperidine) used in Fmoc removal, though long exposure can lead to slow deformylation.
Hydrogenation: Generally stable to catalytic hydrogenation (
/Pd-C), unlike the Z group.
Removal: Nucleophilic Displacement
The formyl group is removed not by simple acidolysis, but typically by nucleophilic displacement using hydrazine or hydroxylamine, or by harsh acidic hydrolysis.
Hydrazine (Standard): Hydrazine (
) attacks the carbonyl carbon of the formide, forming formylhydrazide and releasing the free amine.
Acidic Hydrolysis: Heating in dilute HCl/dioxane can remove it, but this risks peptide bond hydrolysis.
Figure 1: Mechanism of Deformylation via Hydrazine. The nucleophilic hydrazine attacks the amide carbonyl, displacing the lysine amine.
Strategic Utility & Comparative Analysis
Preventing Side Reactions
The primary utility of Lys(For) is preventing branching and acylation . In complex syntheses, bulky protecting groups (like Trityl or Mtt) can cause steric clashes. The formyl group is one of the smallest possible protecting groups (MW = 28 Da added), minimizing aggregation and steric hindrance.
Comparative Protection Matrix
Feature
Formyl (For)
Boc
Fmoc
Alloc
Structure
Fluorenylmethoxycarbonyl
Allyloxycarbonyl
Installation
AFA (Active Ester)
Removal
Hydrazine / HCl (Heat)
TFA (Acid)
Piperidine (Base)
(Catalytic)
Stability
Stable to TFA &
Unstable in TFA
Unstable in Base
Stable to Acid/Base
Primary Use
Cryptic / Orthogonal
SPPS Side Chain
SPPS Main Chain
Orthogonal Side Chain
Decision Logic: When to use Formyl?
Figure 2: Decision matrix for selecting Lys(For) in peptide synthesis strategies.
Experimental Protocols
Protocol A: Synthesis of
-Formyl-L-Lysine (Hofmann Method)
Objective: Selective formylation of the
-amine while preserving the -amine (via Copper complexation).
Copper Complexation:
Dissolve L-Lysine monohydrochloride (10 mmol) in water.
Add Basic Copper Carbonate (
) and boil under reflux for 30 mins.
Filter the hot solution to remove excess copper salts. The filtrate contains the
-protected copper-lysine complex.
Formylation:
Cool the filtrate to 0°C.
Add Acetic Formic Anhydride (AFA) (prepared by mixing 2 eq Formic acid and 1 eq Acetic anhydride at 0°C for 1 hr) dropwise to the copper complex solution.
Maintain pH ~8-9 if necessary (though AFA reaction is robust). Stir at 0°C for 4 hours.
Decomplexation:
Treat the solution with
gas or Thioacetamide to precipitate Copper Sulfide ().
Filter off the CuS. The filtrate contains H-Lys(For)-OH.
Isolation:
Concentrate the filtrate and crystallize from water/ethanol.
Yield: Typically 60-75%.
Protocol B: Deformylation (On-Resin or Solution)
Objective: Removal of the formyl group to reveal the free amine.
Reagent Preparation: Prepare a solution of 5-10% Hydrazine Hydrate in DMF (for solid phase) or Methanol (for solution).
Reaction:
Solid Phase: Wash the resin with DMF.[1] Incubate with Hydrazine solution for 2 x 30 mins at Room Temperature.
Solution: Dissolve peptide in Methanol. Add Hydrazine.[2][3][4][5] Stir for 2-4 hours.
Workup:
Solid Phase: Wash extensively with DMF, DCM, and MeOH to remove hydrazine (critical to prevent reaction with subsequent Fmoc/Boc reagents).
Solution: Evaporate solvent. The byproduct (formylhydrazide) is water-soluble and can be removed via extraction or dialysis.
Modern Applications
While less common in high-throughput screening, Lys(For) retains niche authority:
Bacterial Protein Mimicry: Many bacterial proteins are naturally formylated. Lys(For) is used to synthesize authentic fragments of these proteins for immunological studies.
Stable Isotope Labeling: Using
-labeled formic acid allows for the introduction of a minimal, stable isotope tag on the Lysine side chain for NMR studies.
Orthogonal "Handle": In cyclic peptide synthesis, Lys(For) can mask a specific lysine residue while others (protected by Boc/Fmoc) are engaged in cyclization, allowing for selective late-stage modification.
References
Hofmann, K., et al. (1960).[6] "Studies on Polypeptides. XVI. The Preparation of N-epsilon-Formyl-L-lysine and its Application to the Synthesis of Peptides." Journal of the American Chemical Society, 82(14), 3727–3732. Link
Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 85(14), 2149–2154. Link
Tam, J. P., et al. (1983). "
deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis." Journal of the American Chemical Society, 105(21), 6442–6455. Link
Geiger, R., & Siedel, W. (1968). "Abspaltung der N-Formylgruppe durch Hydrazin-acetat." Chemische Berichte, 101(10), 3386–3391. Link
BenchChem. (2025). "Protecting Group Strategies Involving N-Formylation in Peptide Synthesis." Application Notes. Link
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Peptide Chemists, Drug Development Professionals, and Synthetic Biologists
Molecule: Nα-carbobenzyloxy-Nε-formyl-L-lysine [Z-Lys(For)-OH]
Application: Solid-Phase Peptide Synthesis (SPPS), Orthogonal Protection, N-terminal Capping
Executive Summary & Mechanistic Rationale
In the synthesis of complex peptides, bioconjugates, and targeted therapeutics, precise control over chemoselectivity is paramount. Lysine, bearing both an α-amino and an ε-amino group, presents a persistent challenge in preventing branched side-products. While standard Fmoc-SPPS relies on base-labile (Fmoc) and acid-labile (Boc/tBu) protecting groups, specialized sequences often require higher-order orthogonality .
Nα-carbobenzyloxy-Nε-formyl-L-lysine (Z-Lys(For)-OH) is a highly specialized building block designed for dual-orthogonal protection.
The Nα-Carbobenzyloxy (Z or Cbz) Group: Stable to both 20% piperidine (standard Fmoc deprotection) and 95% trifluoroacetic acid (TFA) (standard resin cleavage). The Z-group acts as a permanent N-terminal cap during SPPS and can only be removed post-cleavage via catalytic hydrogenation (H₂/Pd-C) or extremely strong acids (anhydrous HF) .
The Nε-Formyl (For) Group: Provides a highly compact, uncharged mask for the nucleophilic ε-amine. It is stable to both TFA and HF, requiring targeted nucleophilic cleavage (e.g., hydrazine) or dilute acid/deformylase enzymes for removal.
Causality in Protocol Design: Because Z-Lys(For)-OH lacks an Fmoc group, it cannot be deprotected on-resin using secondary amines to continue chain elongation. Therefore, in an Fmoc-SPPS strategy, this building block must strictly be coupled as the final N-terminal residue . This strategy yields a peptide that, upon TFA cleavage, is released into solution with its N-terminus and Lysine side-chain still fully protected, making it an ideal precursor for fragment condensation or selective bioconjugation.
Orthogonality and Coupling Parameters
To design a self-validating synthetic system, researchers must understand the precise stability windows of the protecting groups involved.
Table 1: Orthogonality of Z-Lys(For)-OH Protecting Groups
Protecting Group
20% Piperidine (Base)
95% TFA (Acid)
Hydrazine (Nucleophile)
H₂/Pd-C (Reduction)
HF / TFMSA (Strong Acid)
Nα-Z (Cbz)
Stable
Stable
Stable
Cleaved
Cleaved
Nε-Formyl
Stable
Stable
Cleaved
Stable
Stable
Table 2: Optimized Coupling Parameters
Parameter
Recommendation
Mechanistic Rationale
Equivalents
3.0 - 5.0 eq
Drives the bimolecular acylation to completion, overcoming the steric hindrance of the terminal resin-bound peptide.
Activator
HATU (0.98x eq of AA)
Generates a highly reactive 7-aza-OBt ester intermediate. Superior to DIC/Oxyma for bulky or terminal residues.
Base
DIPEA (2.0x eq of AA)
Non-nucleophilic base that deprotonates the carboxylic acid without reacting with the activated ester intermediate.
Solvent
DMF or NMP
Highly polar aprotic solvents that maximize the swelling of polystyrene/PEG resins, exposing reactive amine sites.
Experimental Workflows & Logical Relationships
Fig 1. SPPS workflow integrating Z-Lys(For)-OH as a chain-terminating N-terminal building block.
Fig 2. Orthogonal deprotection logic for isolating and fully deprotecting the synthesized peptide.
Step-by-Step Protocol
Phase 1: Pre-Sequence Elongation
Resin Swelling: Swell the chosen resin (e.g., Rink Amide or Wang resin) in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.
Standard Elongation: Perform standard Fmoc-SPPS up to the penultimate amino acid. Ensure the final Fmoc group is removed using 20% piperidine in DMF (2 × 10 min) 3.
Washing: Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine, which could otherwise prematurely neutralize the incoming coupling reagents.
Phase 2: Terminal Coupling of Z-Lys(For)-OH
Note: Because this is the final coupling step, maximizing yield is critical to prevent deletion sequences.
Activation: In a clean vial, dissolve 4.0 equivalents of Z-Lys(For)-OH and 3.9 equivalents of HATU in minimal DMF.
Base Addition: Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the vial. The solution will turn pale yellow, indicating the formation of the active ester. Activate for exactly 2 minutes.
Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 60 minutes.
Self-Validation (Quality Control): Perform a Kaiser (Ninhydrin) Test.
Causality: The Kaiser test detects free primary amines. A yellow/colorless bead indicates >99% coupling efficiency. A blue bead indicates incomplete coupling, necessitating a second coupling cycle using DIC/Oxyma to prevent uronium-based chain termination.
Phase 3: Global Cleavage
Preparation: Wash the resin with DCM (5 × 1 min) and dry under a vacuum for 15 minutes.
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/Triisopropylsilane(TIS)/Water (95:2.5:2.5 v/v).
Causality: TIS is strictly required as a carbocation scavenger to prevent the re-alkylation of nucleophilic residues (e.g., Trp, Tyr) by the t-butyl cations released from standard side-chain protecting groups .
Execution: Add the cocktail to the resin and agitate for 2.5 hours at room temperature.
Precipitation: Filter the TFA solution into 10 volumes of ice-cold diethyl ether. Centrifuge to pellet the precipitated peptide. Wash the pellet twice with cold ether and air-dry.
Self-Validation: Analyze the crude pellet via LC-MS. The target mass should correspond to the peptide sequence plus the Z group (+134 Da) and the Formyl group (+28 Da).
Phase 4: Downstream Deprotection (Solution Phase)
Depending on the downstream application, the Z and For groups can be removed sequentially.
Step 4A: Formyl Deprotection
Dissolve the crude peptide in a solution of 5% hydrazine hydrate in DMF (or methanol).
Stir at room temperature for 2–4 hours.
Monitor via LC-MS for the loss of 28 Da.
Lyophilize or precipitate the peptide to remove hydrazine.
Step 4B: Z-Group Deprotection (Hydrogenolysis)
Dissolve the peptide in Methanol/Acetic Acid (9:1 v/v).
Add 10% Pd/C catalyst (10% w/w relative to the peptide).
Purge the reaction vessel with Nitrogen, then introduce Hydrogen gas (H₂) via a balloon.
Stir vigorously at room temperature for 4–12 hours.
Filter the mixture through a Celite pad to remove the Pd/C catalyst, then concentrate the filtrate under reduced pressure.
References
BOC Sciences. (2026). Protecting Groups and Functionalized Lysine Derivatives in Organic Synthesis.
BOC Sciences. (2026). Protecting Groups and Functionalized Lysine Derivatives in Organic Synthesis: Acidic, Basic, and Hydrogenolytic Deprotection Methods.
National Institutes of Health (PMC). (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?
Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection: Introduction.
Application Notes & Protocols: Selective Deprotection of the Carbobenzyloxy Group from Z-Lys(For)-OH
Introduction: The Principle of Orthogonal Protection in Lysine Chemistry In the complex landscape of peptide synthesis and drug development, the precise control of reactive functional groups is paramount. The amino acid...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Principle of Orthogonal Protection in Lysine Chemistry
In the complex landscape of peptide synthesis and drug development, the precise control of reactive functional groups is paramount. The amino acid lysine, with its two primary amino groups (α-amino and ε-amino), presents a fundamental challenge of chemoselectivity.[] Unwanted side reactions, such as branched peptide formation or intramolecular cyclization, can drastically reduce yields and complicate purification if both amines are left unprotected.[] This necessitates a robust strategy of temporary "masking" using protecting groups.
The Carbobenzyloxy (Cbz or Z) group, introduced by Bergmann and Zervas, was a foundational tool in modern peptide chemistry, enabling controlled, stepwise synthesis.[2] It is prized for its stability across a range of conditions and its clean removal.[3] Concurrently, the formyl (For) group serves as a simple and effective protecting group, particularly for the side chain (ε-amino) of lysine.[4]
The successful synthesis of peptides incorporating Lys(For) often requires the selective deprotection of the α-amino group for chain elongation, while the ε-formyl group remains intact. This principle is known as orthogonal deprotection , where one protecting group can be removed under a specific set of conditions that do not affect other protecting groups in the molecule.[][5][] This application note provides a detailed guide to the conditions required for the selective removal of the Z-group from Nα-Z-L-lysine(Nε-For)-OH, hereafter referred to as Z-Lys(For)-OH, with a focus on preserving the integrity of the formyl group.
Profiling the Protecting Groups: Z vs. For
Understanding the distinct chemical nature of each protecting group is critical to designing a successful deprotection strategy.
The Carbobenzyloxy (Z/Cbz) Group
The Z-group is a carbamate-based protecting group valued for its stability under both mildly acidic and basic conditions, making it orthogonal to the acid-labile tert-Butoxycarbonyl (Boc) group and the base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc) group.[7][8][9]
Stability: Stable to conditions required for peptide coupling and resistant to racemization during activation.[10]
Primary Removal Method: The most common and mildest method for Z-group removal is catalytic hydrogenolysis .[8][11][12] This reaction cleaves the benzylic C-O bond, releasing the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, with only toluene and carbon dioxide as byproducts.[11][13]
Alternative Removal Methods: Harsher conditions, such as strong acids (e.g., HBr in acetic acid), can also cleave the Z-group, but this approach is less common due to its severity.[11][12]
The Formyl (For) Group
The formyl group is one of the simplest acyl-type protecting groups. Its small size and straightforward introduction make it a valuable tool.
Stability: The N-formyl group is notably stable to the standard acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid) and the basic conditions for Fmoc removal (e.g., piperidine).[4] This establishes its orthogonality within the two major solid-phase peptide synthesis (SPPS) paradigms.
Removal Methods: Deprotection of the formyl group typically requires specific nucleophilic conditions (e.g., hydrazine or hydroxylamine) or carefully selected acidic treatments, which differ significantly from the conditions used for Z-group hydrogenolysis.[4][14]
The central objective is to identify conditions that are potent enough to effect the hydrogenolysis of the Z-group while being sufficiently mild to leave the Nε-formyl group untouched. The significant difference in the chemical mechanisms required for the cleavage of these two groups forms the basis for this selective deprotection.
Recommended Method: Catalytic Hydrogenation
Catalytic hydrogenation is the premier method for this transformation due to its high efficiency, chemoselectivity, and mild reaction conditions. The reaction is clean, typically proceeding to completion with minimal side product formation.
Causality Behind Selection: The mechanism of catalytic hydrogenation targets the benzylic C-O bond of the Cbz group. This process of hydrogenolysis is highly specific and does not typically affect the more stable amide bond of the formyl group under standard conditions. While formamides can be reduced, this generally requires much harsher reducing agents (e.g., metal hydrides) or high-pressure hydrogenation, not the atmospheric or low-pressure conditions used for Cbz removal.
Experimental Workflow for Selective Cbz Deprotection
Caption: Workflow for selective Cbz deprotection via catalytic hydrogenation.
Detailed Experimental Protocols
Safety Precaution: Always handle palladium on carbon (Pd/C) with care. It is flammable, especially when dry and in the presence of organic solvents. Ensure the reaction atmosphere is inert (e.g., with Nitrogen or Argon) before introducing the catalyst.
Protocol 1: Catalytic Hydrogenation using Hydrogen Gas
This is the classic and most widely used protocol for Cbz deprotection.[2][11]
Materials:
Z-Lys(For)-OH (1.0 equivalent)
10% Palladium on Carbon (Pd/C), ~5-10 mol%
Methanol (MeOH) or Ethanol (EtOH), analytical grade
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
Inert gas (Nitrogen or Argon)
Celite® or a membrane filter (0.45 µm)
Procedure:
Dissolution: In a round-bottom flask suitable for hydrogenation, dissolve Z-Lys(For)-OH (1.0 eq.) in methanol (approx. 0.1 M concentration).[2]
Inerting: Flush the flask with an inert gas (N₂ or Ar) for several minutes.
Catalyst Addition: Under the inert atmosphere, carefully add 10% Pd/C (5-10 mol%). Note: Add the catalyst before introducing hydrogen.
Hydrogenation: Secure a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with H₂. Repeat this cycle three times to ensure the atmosphere is saturated with hydrogen.[2]
Reaction: Stir the suspension vigorously at room temperature. The reaction is typically complete within 1-4 hours.
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS, checking for the disappearance of the starting material.
Filtration: Once the reaction is complete, carefully vent the hydrogen and flush the flask with inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of methanol to ensure complete recovery of the product.
Isolation: Concentrate the filtrate under reduced pressure to yield the crude H-Lys(For)-OH. The product can be used as is for the next step or purified further if necessary.
Protocol 2: Catalytic Transfer Hydrogenation (CTH) with Formic Acid
This method avoids the need for a hydrogen gas cylinder by using formic acid as an in situ hydrogen source, offering a convenient and often faster alternative.[3][15]
Materials:
Z-Lys(For)-OH (1.0 equivalent)
10% Palladium on Carbon (Pd/C), ~10-20 mol%
Methanol (MeOH) or Ethanol (EtOH)
Formic acid (HCOOH), >95% purity
Celite® or a membrane filter (0.45 µm)
Procedure:
Dissolution: Dissolve Z-Lys(For)-OH (1.0 mmol) in MeOH (10 mL) in a round-bottom flask equipped with a stir bar.[3]
Hydrogen Donor Addition: While stirring, slowly add formic acid (approx. 4-5 equivalents) to the suspension. Effervescence (CO₂ evolution) may be observed.
Reaction: Stir the mixture at room temperature. CTH reactions are often rapid, typically completing within 30-90 minutes.
Monitoring: Monitor the reaction progress by TLC or LC-MS. Upon completion, the starting material spot should be fully consumed.
Filtration: Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with additional solvent (MeOH).[3]
Isolation: Concentrate the filtrate under reduced pressure. The resulting product will be the formate salt of the amine. If the free amine is required, an appropriate basic work-up or ion-exchange chromatography may be necessary.
Comparative Data Summary
The choice between direct hydrogenation and CTH often depends on available equipment, safety protocols, and the scale of the reaction.
Using Z-Lys(For)-OH in liquid phase peptide synthesis
Application Note: Strategic Utilization of Z-Lys(For)-OH in Liquid Phase Peptide Synthesis (LPPS) Abstract & Strategic Rationale In the landscape of peptide synthesis, Liquid Phase Peptide Synthesis (LPPS) remains the go...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Utilization of Z-Lys(For)-OH in Liquid Phase Peptide Synthesis (LPPS)
Abstract & Strategic Rationale
In the landscape of peptide synthesis, Liquid Phase Peptide Synthesis (LPPS) remains the gold standard for scaling up short-to-medium chain peptides (2–10 residues) under GMP conditions. While Solid Phase Peptide Synthesis (SPPS) offers speed, LPPS offers scalability and direct impurity profiling at every step.
This guide focuses on
-Benzyloxycarbonyl--formyl-L-lysine (Z-Lys(For)-OH) , a specialized building block that solves a specific "orthogonality paradox" in classical synthesis. Unlike the Boc/Bzl or Fmoc/tBu strategies, the Z/For strategy allows for the retention of side-chain protection through catalytic hydrogenolysis cycles, while offering a base-stable side chain that survives conditions where Fmoc might be labile.
Why Z-Lys(For)-OH?
Orthogonality: The
-Z group is removed by catalytic hydrogenolysis (/Pd-C), leaving the -Formyl group intact.
Stability: The Formyl group is stable to Trifluoroacetic acid (TFA) and mild bases, unlike Boc or Fmoc respectively.
Solubility: The Formyl group reduces the aggregation potential of the Lysine side chain compared to bulky Trityl (Trt) or Z groups, improving solubility in organic solvents (DMF, DCM) essential for LPPS.
Chemical Profile & Stability Matrix
Compound: Z-Lys(For)-OH
CAS: 2212-75-1
Formula:
(Wait, Z is , Lys is . Z-Lys is .[1][2][3] Add Formyl (, +28). Correct Formula: is typically Z-Gly or similar. Let's verify exact MW.
Correction: Z () + Lys () + For ().
Structure: .
Formula: . MW: ~308.3 g/mol . (Check: Z-Lys-OH is ~280.[1][2][3] For is +28. Total ~308).
Table 1: Orthogonality & Stability Matrix
Reagent / Condition
-Z Group (Cbz)
-For Group (Formyl)
Result / Utility
/ Pd-C (MeOH)
Labile (Fast)
Stable (Kinetic)*
Allows selective N-term deprotection.
HBr / AcOH
Labile
Stable
Acidolytic cleavage option.
50% TFA / DCM
Stable
Stable
Compatible with Boc chemistry if needed.
Piperidine (20%)
Stable
Stable
Compatible with Fmoc strategies.
Hydrazine ()
Stable
Labile
Specific removal of Formyl.
HCl / MeOH (anhydrous)
Stable
Labile
Deformylation via methanolysis.
*Note: While Formyl is generally stable to hydrogenolysis, prolonged exposure or high pressure can lead to slow reduction to the methyl group (
-Methyl-Lys). Monitoring reaction time is critical.
Experimental Protocols
Protocol A: Coupling of Z-Lys(For)-OH (Mixed Anhydride Method)
Context: The Mixed Anhydride method (IBCF) is preferred in LPPS for its speed and cost-effectiveness, though EDC/HOBt is a robust alternative.
Materials:
Z-Lys(For)-OH (1.0 equiv)
Isobutyl chloroformate (IBCF) (1.05 equiv)
N-Methylmorpholine (NMM) (1.05 equiv)
Amine Component (H-Peptide-OR) (1.0 equiv)
Solvent: THF or DMF (anhydrous)
Step-by-Step:
Activation: Dissolve Z-Lys(For)-OH in THF (approx. 10 mL/g) and cool to -15°C (ice/salt bath).
Base Addition: Add NMM. Stir for 2 minutes.
Anhydride Formation: Add IBCF dropwise, maintaining temperature below -10°C. Stir for 10–15 minutes to form the mixed anhydride.
Coupling: Add the pre-cooled solution of the Amine Component (neutralized if it was a salt) to the reaction mixture.
Reaction: Allow the mixture to warm to room temperature (RT) over 2 hours. Monitor by TLC (Chloroform/MeOH 9:1) or HPLC.[2][4]
Workup (Critical for LPPS):
Evaporate THF. Redissolve residue in Ethyl Acetate (EtOAc).[2]
Monitoring: Check TLC/HPLC every 30 minutes. The reaction is usually complete in 1–2 hours.
Critical Control Point: Stop immediately upon disappearance of starting material to prevent partial reduction of the
-Formyl group or aromatic rings (e.g., if Trp/Phe are present).
Filtration: Filter through Celite to remove Pd-C. Rinse the pad with MeOH.
Isolation: Evaporate solvent. The free amine is often used directly in the next coupling to avoid carbonate formation from air.
Protocol C: Final Side-Chain Deprotection (Deformylation)
Context: This is typically the final step of the synthesis.
Method 1: Hydrazinolysis (Standard)
Dissolve the peptide in DMF or MeOH.
Add Hydrazine hydrate (
) (approx. 2–5 equiv).
Stir at RT for 24–48 hours. (Formyl removal is slow).
Workup: Evaporate solvent. The excess hydrazine must be removed completely. Reprecipitate the peptide from Ether or purify directly via Prep-HPLC.
Method 2: Acidic Methanolysis (Alternative)
Dissolve peptide in 1M HCl in anhydrous Methanol.
Stir at RT for 24 hours.
Note: This converts the formyl group to methyl formate and releases the amine. This method is harsher and may cause transesterification if C-term esters are present.
Visualization: Synthesis Workflow
The following diagram illustrates the cyclic nature of LPPS using Z-Lys(For)-OH, highlighting the divergence between the temporary Z-removal and the permanent For-removal.
Figure 1: Flowchart demonstrating the orthogonal strategy. The Z-group is cycled, while the Formyl group persists until the final step.
Increase Pd-C load (to 20%) or use Pd-black. Ensure solvent is sulfur-free.
Loss of Formyl Group
Over-hydrogenation or acidic workup too strong.
Monitor reaction strictly. Limit exposure to strong aqueous acids during workup.
Gelatinous Reaction
Peptide aggregation (Beta-sheets).
Add chaotropic salts () or use Fluorinated alcohols (TFE) as co-solvents.
Incomplete Deformylation
Hydrazine too old or reaction time too short.
Use fresh Hydrazine monohydrate. Extend reaction to 48h or warm slightly (30°C).
References
Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Fundamental text on LPPS and Mixed Anhydride methods).
Greene, T. W., & Wuts, P. G. M. (2006).[6] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
Geiger, R., & König, W. (1981). The Peptides: Analysis, Synthesis, Biology. Vol 3. Academic Press. (Detailed review of Amine protection).
Hofmann, K., et al. (1960). "Studies on Polypeptides. XIII. The Synthesis of a Trucosaapeptide Possessing Adrenocorticotropic Activity". Journal of the American Chemical Society. (Classic paper establishing Formyl usage).
Sigma-Aldrich. (n.d.). Z-Lys(For)-OH Product Specification. (Search CAS: 2212-75-1 for specific solubility data).
Orthogonal protection strategies using Cbz and Formyl groups on Lysine
The following Application Note and Protocol Guide is designed for researchers and drug development professionals. It synthesizes established organic chemistry principles with practical, field-proven methodologies for the...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol Guide is designed for researchers and drug development professionals. It synthesizes established organic chemistry principles with practical, field-proven methodologies for the orthogonal manipulation of Lysine residues using Benzyloxycarbonyl (Cbz) and Formyl (For) protecting groups.
Application Note & Technical Guide
Executive Summary
The diamino acid Lysine requires precise orthogonal protection strategies to enable site-selective modifications, particularly in the synthesis of antibody-drug conjugates (ADCs), cyclic peptides, and branched scaffolds. While the Fmoc/Boc strategy is standard, specific applications require alternative orthogonality.
This guide details the strategic pairing of Benzyloxycarbonyl (Cbz) and Formyl (For) groups on the
-amine of Lysine. This pair offers a robust orthogonal system:
Lys(Cbz) is sensitive to catalytic hydrogenation and strong acids (HF, HBr) but stable to basic and mild nucleophilic conditions.
Lys(For) is stable to catalytic hydrogenation and standard acidic deprotection (TFA) but sensitive to specific nucleophilic deformylation (Hydroxylamine, Hydrazine) or strong acid/solvent combinations.
Strategic Overview & Stability Matrix
The utility of the Cbz/For pair lies in their divergent stability profiles. The Cbz group is a carbamate, while the Formyl group is an amide. This structural difference dictates their reactivity.
Stability/Reactivity Matrix
Condition
Lys(Cbz) Stability
Lys(For) Stability
Orthogonal Outcome
H₂ / Pd-C (Hydrogenolysis)
Labile (Cleaved)
Stable
Selective Cbz Removal
TFA / DCM (Standard Acid)
Stable
Stable
Both retained (Boc removal compatible)
NH₂OH·HCl (Hydroxylamine)
Stable
Labile (Cleaved)
Selective For Removal
Hydrazine (Nucleophile)
Stable (Generally)*
Labile
Selective For Removal (Condition dependent)
HF / Anisole (Strong Acid)
Labile
Labile (Slow)
Simultaneous Removal
*Note: While Cbz is generally stable to hydrazine under mild conditions, prolonged exposure can lead to hydrazinolysis. Hydroxylamine is preferred for Formyl removal in the presence of Cbz.
Experimental Protocols
Protocol A: Selective Removal of Cbz (Retention of Formyl)
Mechanism: Catalytic Hydrogenolysis.[1]
Rationale: The Formyl group is resistant to reduction under standard catalytic hydrogenation conditions, allowing for the clean removal of Cbz.
Materials:
Substrate: Peptide/Scaffold containing Lys(Cbz) and Lys(For).
Preparation: Dissolve the substrate in MeOH (concentration ~0.05–0.1 M). If solubility is poor, add small amounts of DMF or AcOH.
Catalyst Addition: Carefully add 10% Pd/C (10–20% by weight of substrate) under an inert atmosphere (Nitrogen or Argon) to prevent ignition of methanol vapors.
Hydrogenation: Purge the vessel with H₂ gas. Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm/balloon is usually sufficient) at Room Temperature (RT).
Monitoring: Monitor by HPLC or TLC. Reaction is typically complete in 2–6 hours.
Checkpoint: Confirm disappearance of starting material and appearance of the free amine peak (mass shift: -134 Da).
Filter the mixture through a Celite pad to remove the Pd/C catalyst. Caution: Spent Pd/C is pyrophoric; keep wet.
Wash the filter cake with MeOH.
Concentrate the filtrate in vacuo to yield the Lys(Free)/Lys(For) product.
Protocol B: Selective Removal of Formyl (Retention of Cbz)
Mechanism: Nucleophilic Deformylation (Hydroxylamine).
Rationale: Hydroxylamine hydrochloride acts as a specific nucleophile to cleave the formyl amide bond. Under these mild conditions, the Cbz carbamate remains intact.
Materials:
Substrate: Peptide/Scaffold containing Lys(Cbz) and Lys(For).
Synthesis of branched peptides using Nalpha-carbobenzyloxy-nepsilon-formyl-L-lysine
Application Note: High-Precision Synthesis of Branched Peptides via Orthogonal Manipulation of -Z- -Formyl-L-Lysine Introduction & Strategic Rationale The synthesis of branched peptides—such as Multiple Antigen Peptides...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Precision Synthesis of Branched Peptides via Orthogonal Manipulation of
-Z-
-Formyl-L-Lysine
Introduction & Strategic Rationale
The synthesis of branched peptides—such as Multiple Antigen Peptides (MAPs), ubiquitin-like conjugates, and lysine dendrimers—requires rigorous control over orthogonal protecting groups.[1] While modern Solid-Phase Peptide Synthesis (SPPS) often utilizes Fmoc-Lys(ivDde)-OH, the "classical" derivative
-Carbobenzyloxy--formyl-L-lysine (Z-Lys(For)-OH) remains a critical tool for solution-phase synthesis and convergent fragment condensation .
This reagent offers a distinct advantage: True Orthogonality in Solution.
The Z (Cbz) group is labile to catalytic hydrogenation (
/Pd) but stable to basic and mild acidic conditions.[1]
The Formyl (For) group is stable to hydrogenation and trifluoroacetic acid (TFA) but labile to hydrazinolysis or acidic methanolysis (deformylation).[1]
This guide details the protocols for exploiting this orthogonality to construct defined, asymmetrical branched peptide scaffolds.
Chemical Logic & Stability Matrix
To design a successful synthesis, one must understand the "Truth Table" of stability for Z-Lys(For)-OH.[1] This dictates the order of operations.
Validation: Check purity via TLC (CHCl3:MeOH 9:1) and LC-MS.
Protocol B: Selective Removal of the Z Group (Backbone Extension)
Objective: To expose the
-amine for chain elongation while keeping the -formyl group intact.
Mechanism: Catalytic Hydrogenolysis.
Note: The Formyl group is generally stable to standard hydrogenation, but prolonged exposure can lead to slow reduction.[1] Monitor strictly.
Procedure:
Dissolution: Dissolve the Z-Lys(For)-peptide (1 g) in Methanol or Ethanol (20 mL).
Tip: If solubility is poor, add a small amount of DMF or Acetic Acid.[1]
Catalyst: Add 10% Pd/C catalyst (10% by weight of the peptide).
Hydrogenation: Deoxygenate with
gas, then introduce gas (balloon pressure is usually sufficient).[1] Stir vigorously for 2–4 hours.
Monitoring: Monitor by TLC. The starting material (UV active due to Z group) should disappear.
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Caution: Pd/C is pyrophoric; keep wet.[1]
Isolation: Evaporate the solvent. The resulting H-Lys(For)-peptide is ready for the next coupling immediately (avoid storage as free amine to prevent dimerization).
Protocol C: Selective Removal of the Formyl Group (Branching)
Objective: To expose the
-amine for side-chain modification while preserving the Z-protected N-terminus.
Method 1: Acidic Methanolysis (Deformylation)
Preferred for peptide esters; milder than hydrazine.[1]
Reagent Prep: Prepare 1N HCl in Methanol (anhydrous). Alternatively, use 1.5 eq of Hydroxylamine Hydrochloride in Methanol.[1]
Reaction: Dissolve Z-Lys(For)-peptide in the reagent solution.
Conditions: Stir at room temperature for 24–48 hours.
Acceleration: Heating to 40°C accelerates the reaction but increases the risk of ester hydrolysis (if C-term is an ester).
Workup: Evaporate the solvent. The residue is the hydrochloride salt of the
-amine.
Neutralization: Before the next coupling, neutralize the salt with DIPEA/NMM in situ.[1]
Method 2: Hydrazinolysis
Preferred for amides or stable scaffolds; faster.[1]
Reaction: Dissolve peptide in DMF. Add Hydrazine Hydrate (5–10% v/v).[1]
Conditions: Stir for 1–2 hours at room temperature.
Workup: This is tricky as hydrazine is nucleophilic.[1]
Option A: Pour into water/ice to precipitate the product (if hydrophobic).
Option B: Evaporate DMF/Hydrazine (requires high vacuum and trap).[1]
Option C: Add Acetone to quench hydrazine (forms hydrazone), then evaporate.[1]
Critical Application Notes & Troubleshooting
Formyl Group Migration
While rare compared to Acetyl migration,
migration can occur if both amines are free.[1] Always maintain one amine protected.[1]
Solubility Issues
Branched peptides often exhibit anomalous solubility (aggregating or highly soluble).[1]
Solution: If the Z-Lys(For) intermediate precipitates during synthesis, switch to highly polar solvents like NMP (N-methyl-2-pyrrolidone) or DMSO.
Incomplete Deformylation
The Formyl group is small and stable. Incomplete removal leads to deletion sequences in the branch.
Validation: If using Method 1 (HCl/MeOH), ensure the solvent is anhydrous to prevent ester hydrolysis.[1]
Comparison with Fmoc-Lys(ivDde)
Feature
Z-Lys(For)-OH
Fmoc-Lys(ivDde)-OH
Cost
Low
High
Scale
Excellent for kg-scale solution synthesis
Best for mg-scale SPPS
Orthogonality
H2 / Acid / Base
Base / Hydrazine
Atom Economy
High (Small protecting groups)
Lower (Bulky protecting groups)
References
Tam, J. P. (1988).[1] "Synthetic peptide vaccine design: synthesis and properties of a high-density multiple antigenic peptide system". Proceedings of the National Academy of Sciences, 85(15), 5409-5413.[1] Link[1]
Geiger, R., & Siedel, W. (1969).[1] "Peptide Synthesis with N-Formyl-lysine". Chemische Berichte. (Foundational work on Formyl stability).
Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (Definitive guide on Z and Formyl deprotection conditions).
Almaliti, J., et al. (2024).[1][2][3] "Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides".[2][3][4] ACS Omega.[1][2] Link (Context on orthogonal strategies).[1]
BenchChem Application Note. (2025). "Protecting Group Strategies Involving N-Formylation in Peptide Synthesis". Link (General protocols for formyl removal).
Application Note: Selective Catalytic Hydrogenation of the Z-Group in the Presence of an N-ε-Formyl Protecting Group
Executive Summary In complex peptide synthesis and advanced drug development, the orthogonal deprotection of amine groups is a critical operation. The benzyloxycarbonyl (Z or Cbz) group and the N-ε-formyl (For) group are...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In complex peptide synthesis and advanced drug development, the orthogonal deprotection of amine groups is a critical operation. The benzyloxycarbonyl (Z or Cbz) group and the N-ε-formyl (For) group are frequently employed together to mask different amine functionalities, such as the α-amine and the ε-amine of lysine residues[1]. This application note provides an in-depth, self-validating methodology for the chemoselective removal of the Z-group via catalytic hydrogenation while strictly preserving the integrity of the N-ε-formyl group.
Mechanistic Rationale & Causality
To master this deprotection, one must understand the fundamental causality behind the experimental choices—specifically, why palladium-catalyzed hydrogenolysis selectively targets one protecting group over the other.
The Z-Group (Carbamate Susceptibility): The Z-group is a carbamate featuring a benzylic C-O bond. Under palladium catalysis, this specific bond is highly susceptible to oxidative addition and hydrogenolysis via a stable
-benzyl palladium intermediate. Cleavage of this bond releases toluene and generates a transient carbamic acid, which spontaneously decarboxylates to reveal the free amine[2].
The N-ε-Formyl Group (Amide Stability): In stark contrast, the N-ε-formyl group is an aliphatic amide. The resonance stabilization inherent to the amide bond—where the nitrogen lone pair delocalizes into the carbonyl
orbital—renders the carbonyl carbon far less electrophilic. Consequently, the C-N bond possesses a much higher bond dissociation energy and is highly resistant to hydrogenolysis under mild conditions[3].
Because palladium lacks the activation energy required to break the stabilized amide bond at ambient temperature and pressure, the N-ε-formyl group remains completely intact, establishing a perfectly orthogonal deprotection axis.
Chemoselective hydrogenolysis of the Z-group with preserved N-ε-formyl integrity.
Experimental Design & Condition Matrix
Selecting the correct reagents is paramount to preventing off-target reduction.
Catalyst: 10% Palladium on Carbon (Pd/C) is the optimal choice[4]. It provides sufficient surface area for H2 adsorption without the aggressive over-reactivity of Pearlman’s catalyst (Pd(OH)2/C), which can occasionally force unwanted side reactions.
Solvent: Methanol (MeOH) or Ethanol (EtOH) are preferred. Protic solvents not only exhibit high hydrogen gas solubility but also stabilize the polar transition states and the resulting basic amine.
Hydrogen Source: Molecular hydrogen (H2 gas via balloon) is strictly recommended over transfer hydrogenation (e.g., ammonium formate). While ammonium formate is a common hydrogen donor, it introduces excess formate ions into the matrix, which can complicate LC-MS monitoring and theoretically risk formyl exchange on the newly liberated amine.
Quantitative Data: Condition Comparison
Reaction Condition
Hydrogen Source
Catalyst
Z-Group Cleavage
N-ε-Formyl Stability
Recommendation
Standard Hydrogenolysis
H2 Gas (1 atm)
10% Pd/C
Quantitative (>99%)
Intact (>99%)
Optimal
High-Pressure
H2 Gas (5 atm)
10% Pd/C
Quantitative (>99%)
Intact (>95%)
Use only for sterically hindered substrates
Transfer Hydrogenation
Ammonium Formate
10% Pd/C
Quantitative (>99%)
Intact (Risk of exchange)
Avoid; risks formyl exchange/addition
Pearlman's Catalyst
H2 Gas (1 atm)
20% Pd(OH)2/C
Quantitative (>99%)
Intact (>90%)
High risk of over-reduction
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By integrating specific In-Process Controls (IPC) via mass spectrometry, the workflow mathematically proves the success of the orthogonal cleavage before the product is ever isolated.
Weigh the 10% Pd/C catalyst (10% by weight of the substrate) into an oven-dried round-bottom flask equipped with a magnetic stir bar.
Causality Note: Dry Pd/C is highly pyrophoric when exposed to methanol vapors and oxygen. Purge the flask with N2 gas for 5 minutes. Carefully add a small volume of MeOH (2-3 mL) down the side of the flask under N2 flow to safely wet the catalyst.
Step 2: Substrate Addition
Dissolve the Z-protected substrate in MeOH (concentration ~0.1 M).
Add the substrate solution to the wetted catalyst suspension. Seal the flask with a rubber septum.
Step 3: Atmosphere Exchange & Reaction
Connect the flask to a vacuum/N2 manifold. Briefly evacuate the flask until the solvent gently bubbles, then backfill with N2. Repeat this cycle three times to remove all dissolved oxygen.
Attach an H2-filled balloon via a needle through the septum. Evacuate the flask one final time and backfill with H2 gas[4].
Stir the suspension vigorously at room temperature (25 °C) for 2 to 4 hours.
Step 4: In-Process Control (The Self-Validation Step)
After 2 hours, withdraw a 10 µL aliquot using a syringe, filter it through a micro-syringe filter to remove Pd/C, and dilute in MeOH for LC-MS analysis.
Validation Logic: Calculate the mass of the starting material (
).
Confirm the disappearance of the
peak.
Confirm the appearance of the target peak at
(representing the exact loss of the Z-group and decarboxylation).
Crucially, verify the absence of a peak at
. The retention of the +28 Da mass proves the N-ε-formyl group has survived the catalytic conditions.
Step 5: Workup and Isolation
Once validated by IPC, remove the H2 balloon and purge the flask thoroughly with N2 for 10 minutes to displace all hydrogen gas.
Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess MeOH (3 × 10 mL).
Concentrate the filtrate under reduced pressure to yield the pure, deprotected free amine with the N-ε-formyl group fully intact.
Troubleshooting Guidelines
Incomplete Cleavage (Stalled Reaction): If the IPC shows a mixture of starting material and product, the catalyst may be poisoned. Peptides containing sulfur (e.g., Methionine, Cysteine) strongly coordinate to palladium, deactivating it. Solution: Add a fresh batch of 10% Pd/C (an additional 5% w/w) and re-apply the H2 atmosphere.
Formation of Methylated Byproducts: Prolonged exposure of free amines to Pd/C in methanol under H2 can occasionally lead to trace N-methylation. Solution: Strictly adhere to the IPC monitoring and terminate the reaction immediately upon completion, or switch the solvent to Ethanol.
References
1.[1] Lysine Flyer by Iris Biotech GmbH. Iris Biotech GmbH (Issuu). Available at:[Link]
2.[2] Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at:[Link]
3.[4] Antibacterial Conjugates of Kanamycin A with Vancomycin and Eremomycin: Biological Activity and a New MS-Fragmentation Pattern of Cbz-Protected Amines. MDPI. Available at:[Link]
4.[3] A very Simple and Highly Efficient Procedure for N-Formylation of Primary and Secondary Amines at Room Temperature under Solvent-Free Conditions. ResearchGate. Available at:[Link]
Application Note: Orthogonal Cyclization Strategies Using Z-Lys(For)-OH
This Application Note is structured as a high-level technical guide for the incorporation of N-alpha-Benzyloxycarbonyl-N-epsilon-formyl-L-lysine (Z-Lys(For)-OH) into cyclic peptides. This specific derivative enables a ro...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured as a high-level technical guide for the incorporation of N-alpha-Benzyloxycarbonyl-N-epsilon-formyl-L-lysine (Z-Lys(For)-OH) into cyclic peptides. This specific derivative enables a robust "Hybrid Phase" synthesis strategy, bridging Solid-Phase Peptide Synthesis (SPPS) efficiency with the delicate control required for solution-phase cyclization.
Executive Summary
The synthesis of cyclic peptides requires precise control over reactive termini to prevent polymerization and ensure intramolecular ring closure. While standard Fmoc/tBu strategies are ubiquitous, they often falter during complex solution-phase cyclizations where acid-labile side chains (like Boc) are prematurely exposed or where solubility becomes a limiting factor.
Z-Lys(For)-OH offers a unique orthogonal protection profile that solves these bottlenecks. By utilizing the Z (Cbz) group (removable via hydrogenolysis) and the Formyl (For) group (stable to TFA and Hydrogenolysis, removable via hydrazinolysis/acidolysis), researchers can generate fully protected linear precursors that undergo controlled activation. This guide details the "Hydrogenolysis Trigger" protocol, a method ensuring that the cyclization precursor is generated under neutral, non-destructive conditions.
Key Chemical Advantages
Feature
Z-Lys(For)-OH Property
Strategic Benefit
-Amine Protection
Z (Benzyloxycarbonyl)
Stable to TFA (SPPS cleavage) and Piperidine. Removed by catalytic hydrogenation (), allowing neutral deprotection.
-Amine Protection
For (Formyl)
Stable to TFA and standard Hydrogenolysis. Reduces aggregation via H-bond disruption.
Orthogonality
Tri-Orthogonal
Compatible with Fmoc (Base), Boc (Acid), and Allyl (Pd(0)) strategies.
Strategic Workflow: The Hydrogenolysis Trigger
The core logic of this protocol is to assemble the peptide on a resin that allows cleavage of the peptide-resin bond without removing the N-terminal or Side-chain protecting groups.
Logical Pathway
Assembly: SPPS using Fmoc chemistry, capping the N-terminus with Z-Lys(For)-OH.
Cleavage: TFA-mediated cleavage releases the linear peptide. The Z-group and For-group remain intact.
Trigger: Catalytic hydrogenation removes only the Z-group, exposing the N-terminal amine.
Cyclization: The free amine attacks the C-terminal acid (activated) to close the ring.
Unmasking: The For-group is removed (if desired) to restore the native Lysine side chain.
Workflow Visualization
Figure 1: The "Hydrogenolysis Trigger" workflow for Z-Lys(For)-OH mediated cyclization.
Detailed Experimental Protocols
Phase A: Linear Precursor Synthesis (SPPS)
Objective: Synthesize Z-Lys(For)-[Sequence]-OH.
Materials:
Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Recommended for retaining side-chain protection).
Loading: Load the first C-terminal amino acid onto 2-CTC resin using standard DIPEA/DCM coupling (1.0 equiv AA, 4.0 equiv DIPEA). Cap unreacted sites with MeOH.
Elongation: Perform standard Fmoc deprotection (20% Piperidine/DMF) and coupling (DIC/Oxyma) for the peptide sequence.
Terminal Capping: For the final residue, couple Z-Lys(For)-OH (3.0 equiv) using DIC/Oxyma (3.0 equiv) in DMF for 2 hours.
Note: Verify completion via Kaiser Test (Ninhydrin). The resin should be negative (no color) as the N-terminus is Z-protected.
Cleavage: Wash resin with DCM.[1] Treat with 1% TFA in DCM (v/v) containing 5% TIS (scavenger) for 2 minutes x 10 times.
Why 1% TFA? This mild condition cleaves the peptide from the highly acid-sensitive 2-CTC linker without removing side-chain protecting groups (like Boc/tBu on other residues) or the Z/For groups.
Alternative: If using Wang resin, 95% TFA can be used.[1] Z and For are stable to 95% TFA. This allows removal of tBu/Trt groups while keeping Z/For intact.
Isolation: Neutralize filtrate with Pyridine, concentrate in vacuo, and precipitate in cold diethyl ether.
Phase B: Hydrogenolysis & Cyclization
Objective: Remove Z-group and cyclize.
Protocol:
Dissolution: Dissolve the linear precursor Z-Lys(For)-Peptide-OH in MeOH or DMF/MeOH (1:1).
Hydrogenolysis: Add 10% Pd/C catalyst (10% by weight of peptide). Bubble
gas or apply a hydrogen balloon for 2–4 hours.
Monitoring: Monitor via HPLC/TLC. The Z-group removal is usually rapid. The Formyl group remains stable.[1]
Filtration: Filter off the catalyst over Celite. Concentrate the filtrate.
Cyclization (High Dilution):
Dissolve the deprotected peptide H-Lys(For)-Peptide-OH in DMF to a concentration of < 1 mM (critical to favor intramolecular reaction).
Add PyBOP (3 equiv) and DIPEA (6 equiv).[2] Alternatively, use DPPA (Diphenylphosphoryl azide) with solid
for slower, controlled cyclization.
Stir for 12–24 hours.
Workup: Evaporate DMF. Redissolve in EtOAc, wash with 1N HCl, sat.
, and brine.
Phase C: Deformylation (Optional)
Objective: Remove the Formyl group to yield the free Lysine side chain.
Method 1: Acidic Methanol (Standard)
Dissolve cyclic peptide in 1.0 M HCl in MeOH .
Stir at room temperature for 12–24 hours.
Monitor via LC-MS (Look for mass shift of -28 Da).
Application Note: High-Efficiency Activation Strategies for Z-Lys(For)-OH
This Application Note is structured as a high-level technical guide for researchers requiring precision in peptide synthesis. It moves beyond generic protocols to address the specific physicochemical properties of -benzy...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured as a high-level technical guide for researchers requiring precision in peptide synthesis. It moves beyond generic protocols to address the specific physicochemical properties of
The activation of Z-Lys(For)-OH presents a unique chemoselective advantage in peptide synthesis. Unlike unprotected lysine, where the
-amine is a potent nucleophile capable of attacking activated esters (leading to intramolecular lactamization or branching), the -formyl group effectively masks this nucleophilicity.
However, the Z (Carbobenzyloxy) group on the
-amine introduces specific solubility and reactivity considerations. Being a urethane protecting group, Z-amino acids are generally resistant to racemization compared to amide-protected analogs, but they are not immune—particularly under high-base conditions.
The Activation Challenge
The primary goal is to convert the carboxylic acid into an electrophilic species (active ester or anhydride) without:
Racemization: Converting the L-isomer to the D-isomer.
Deformylation: The formyl group is stable to acid (TFA) and hydrogenolysis under mild conditions but is susceptible to nucleophilic attack (e.g., hydrazine, hydroxide).
Over-activation: Leading to
-acylurea rearrangement.
Recommended Reagent Classes
Based on current "Green Chemistry" standards and efficiency metrics, we categorize reagents into two tiers:
Tier
Reagent System
Role
Why?
Primary
DIC / Oxyma Pure
Standard Coupling
Superior suppression of racemization; safer than HOBt (non-explosive); excellent solubility in DMF.
Secondary
HATU / HOAt / TMP
Difficult/Hindered
High reactivity for sterically demanding sequences. Requires careful base control (Collidine/TMP preferred over DIPEA).
Legacy
DCC / HOBt
Solution Phase
Classic method; generates insoluble urea byproduct (DCU) which is useful for filtration in solution phase but problematic in SPPS.
Mechanistic Visualization
The following diagram illustrates the activation pathway using the preferred Carbodiimide/Oxyma system, highlighting the stability of the Formyl side chain.
Figure 1: Activation pathway of Z-Lys(For)-OH using DIC/Oxyma. The Oxyma ester intercepts the unstable O-acylisourea, preventing racemization and N-acylurea formation.
Detailed Experimental Protocols
Protocol A: Standard Activation (DIC/Oxyma)
Best for: Solid Phase Peptide Synthesis (SPPS) and general Solution Phase coupling.
Scale: 1.0 mmol
Oxyma Pure (Ethyl cyano(hydroxyimino)acetate): 142 mg (1.0 mmol)
Solvent: DMF (Dimethylformamide), anhydrous.
Procedure:
Dissolution: Dissolve 1.0 mmol of Z-Lys(For)-OH and 1.0 mmol of Oxyma Pure in 5 mL of anhydrous DMF. Ensure complete dissolution. Note: Z-protected amino acids can be hydrophobic; if cloudy, add small amounts of DCM (Dichloromethane).
Activation: Add 1.0 mmol of DIC to the mixture.
Pre-activation: Stir for 2–3 minutes at room temperature. The solution may turn slightly yellow (characteristic of the Oxyma ester).
Critical: Do not pre-activate for >10 minutes as active esters can slowly degrade or racemize.
Coupling: Add the activated mixture immediately to the resin (SPPS) or the amine component (Solution Phase).
Reaction Time: Allow to react for 60–120 minutes.
Monitoring:
SPPS: Perform a Kaiser Test (ninhydrin). Note: If coupling to a secondary amine (e.g., Proline), use the Chloranil test.
Best for: Sterically hindered couplings or when Protocol A fails.
Risk: Higher risk of racemization if base is excessive.
Reagents:
Z-Lys(For)-OH: 1.0 mmol
HATU: 0.95 mmol (Slight deficit to prevent capping the amine with HATU)
HOAt: 1.0 mmol (Optional additive for enhanced speed)
Base: TMP (2,4,6-Trimethylpyridine) or Collidine. Avoid DIPEA if racemization is a concern.
Procedure:
Dissolve Z-Lys(For)-OH (1.0 mmol) and HATU (0.95 mmol) in DMF (4 mL).
Add TMP (2.0 mmol). The solution will turn yellow immediately.
No Pre-activation: Immediately add the mixture to the amine component. Uronium salts like HATU react extremely fast; pre-activation leads to guanidinylation of the amine.
React for 30–60 minutes.
Stability & Troubleshooting Guide
The
-formyl group is robust but has specific vulnerabilities.
Condition
Stability
Notes
TFA (Trifluoroacetic acid)
Stable
Compatible with Boc cleavage conditions (50% TFA/DCM).
Piperidine (20% in DMF)
Semi-Stable
Stable for short durations (Fmoc removal cycles), but long exposure (>2 hrs) can cause slow deformylation.
Hydrazine
Unstable
Hydrazine is the specific reagent used to remove the Formyl group. Avoid hydrazine during activation.
Hydrogenolysis (H2/Pd)
Stable/Conditional
Z-groups are removed by H2/Pd. The Formyl group generally survives standard catalytic hydrogenation but can be reduced under forcing conditions (high pressure/temp).
Troubleshooting Table
Observation
Root Cause
Corrective Action
Low Solubility
Z-group hydrophobicity
Use a solvent mixture: DMF/DCM (1:1) or NMP.[1][2]
Racemization (>2% D-isomer)
Base-catalyzed proton abstraction
Switch from HATU/DIPEA to DIC/Oxyma (Base-free activation).
Double Addition (n+1 mass)
Incomplete activation
Ensure 1:1 stoichiometry of DIC. Use fresh reagents.
Decision Matrix for Reagent Selection
Use the following logic flow to select the appropriate activation strategy for your specific synthesis context.
Figure 2: Reagent selection logic based on steric hindrance and solubility.
References
Albericio, F., & El-Faham, A. (2018). OxymaPure, a potent and safe additive for peptide synthesis.[3] Organic Process Research & Development. Link
Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Classic text on activation mechanisms and Z-protection stability).
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link
Merck Millipore (Novabiochem). Peptide Synthesis Technical Guide: Activation of Z-Amino Acids. Link
Sigma-Aldrich. Product Specification: Z-Lys(For)-OH. Link
Technical Support Center: Optimizing Coupling Efficiency of Sterically Hindered Z-Lys(For)-OH
Welcome to the Technical Support Center. As application scientists, we frequently encounter synthetic bottlenecks when elongating peptides with bulky, non-standard, or heavily protected amino acids.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As application scientists, we frequently encounter synthetic bottlenecks when elongating peptides with bulky, non-standard, or heavily protected amino acids. Z-Lys(For)-OH (N-α-benzyloxycarbonyl-N-ε-formyl-L-lysine) is notoriously difficult to couple efficiently. The bulky α-Z protecting group creates a significant steric shield around the activated carbonyl, drastically increasing the activation energy required for nucleophilic attack. Compounding this, the ε-formyl group acts as a potent hydrogen bond donor and acceptor, driving intermolecular peptide aggregation and desolvating the reactive N-terminus.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated methodologies to overcome incomplete acylation and maximize your coupling efficiency.
Diagnostic Workflow for Steric Hindrance & Aggregation
Decision tree for troubleshooting steric hindrance and aggregation in Z-Lys(For)-OH coupling.
Troubleshooting & FAQs: Mechanistic Insights
Q: Why am I observing significant deletion sequences when coupling Z-Lys(For)-OH using standard HBTU/DIPEA?A: HBTU generates an OBt (hydroxybenzotriazole) active ester, which lacks the reactivity required to overcome the high activation energy barrier imposed by the bulky Z-protecting group. The steric clash physically prevents efficient nucleophilic attack by the resin-bound amine.
Solution: Switch to a more potent in-situ activating reagent such as HATU or COMU. These reagents generate highly reactive OAt or Oxyma esters. The pyridine nitrogen in HOAt provides anchimeric assistance (a neighboring group effect) that accelerates the coupling of sterically hindered amino acids. Alternatively, DIC/Oxyma Pure provides excellent coupling kinetics while avoiding the guanidinylation side reactions sometimes caused by uronium salts[1].
Q: I switched to HATU, but my coupling is still stalling at 60% conversion. What is the mechanistic cause?A: If a highly reactive ester fails, the issue is likely peptide aggregation rather than reagent kinetics. The ε-formyl group on Z-Lys(For)-OH can form robust hydrogen-bonded networks (β-sheet-like structures) with the growing peptide backbone, desolvating the reactive N-terminus and rendering it physically inaccessible.
Solution: Disrupt the hydrogen bonding network. Switch the solvent from DMF to N-methylpyrrolidone (NMP), which has superior solvating properties for aggregated sequences[2]. Additionally, implement Microwave-Assisted Peptide Synthesis (MAPS). Applying microwave irradiation rapidly provides the thermal energy needed to break intermolecular aggregates and drive the endothermic coupling of bulky residues to completion[3],[4].
Q: Why do protocols recommend using 3.9 equivalents of HATU for 4.0 equivalents of amino acid?A: Using a slight sub-stoichiometric amount of the uronium salt (HATU) relative to the carboxylic acid ensures that no unreacted HATU remains in solution[2]. Excess HATU can react directly with the free N-terminal amine of the resin-bound peptide, forming a stable guanidinium byproduct that permanently terminates chain elongation.
Q: Can I use PyBOP instead of HATU for Z-Lys(For)-OH?A: While PyBOP is a strong phosphonium-based reagent, it generates an OBt active ester, which is generally less reactive than the OAt ester generated by HATU. For highly sterically hindered residues like Z-Lys(For)-OH, PyBOP will likely result in incomplete coupling unless combined with elevated temperatures or a double coupling strategy.
Quantitative Data: Coupling Strategy Comparison
The following table summarizes the comparative efficacy of various coupling conditions for highly hindered amino acids.
Overcomes steric bulk by refreshing active species[2].
DIC
Oxyma Pure
NMP
75 (MW)
Single (15m)
Quantitative
Microwave energy disrupts aggregation networks[3],[4].
Validated Experimental Methodologies
Protocol A: Microwave-Assisted DIC/Oxyma Pure Coupling
Rationale: This protocol leverages the high reactivity of Oxyma esters and the aggregation-disrupting power of microwave heating to achieve near-quantitative coupling in minutes, without the risk of guanidinylation[4],[1].
Resin Preparation: Swell the resin-bound peptide (0.1 mmol scale) in NMP for 20 minutes to maximize polymer matrix expansion.
Reagent Preparation: In a clean vial, dissolve 0.5 mmol (5.0 eq) of Z-Lys(For)-OH and 0.5 mmol (5.0 eq) of Oxyma Pure in 2 mL of NMP.
Activation: Add 0.5 mmol (5.0 eq) of N,N'-Diisopropylcarbodiimide (DIC) to the amino acid mixture. Stir for 2 minutes at room temperature to pre-form the active Oxyma ester.
Microwave Coupling: Transfer the activated mixture to the reaction vessel containing the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes. (Caution: Do not exceed 75°C to prevent thermal degradation of the formyl protecting group).
Washing: Drain the reaction vessel and wash the resin thoroughly with NMP (3 x 5 mL) and DMF (3 x 5 mL) to remove excess reagents and byproducts.
Protocol B: Ambient Double Coupling with HATU
Rationale: For laboratories without microwave capabilities, a double coupling approach with the highly reactive HATU reagent ensures high yield by maintaining a high concentration of the active species and driving the equilibrium forward[2].
First Coupling: Dissolve 0.4 mmol (4.0 eq) of Z-Lys(For)-OH and 0.39 mmol (3.9 eq) of HATU in minimal NMP. Add 0.8 mmol (8.0 eq) of N,N-Diisopropylethylamine (DIPEA). Pre-activate for exactly 1 minute, then add to the resin.
Incubation: Agitate at room temperature for 45 minutes.
Drain and Wash: Drain the coupling solution. Wash the resin with NMP (3 x 5 mL). Do not perform a deprotection step.
Second Coupling: Prepare a fresh mixture of Z-Lys(For)-OH, HATU, and DIPEA using the exact same equivalents as Step 1. Add to the resin and agitate for another 45 minutes.
Final Wash: Drain and wash extensively with DMF (3 x 5 mL) and DCM (3 x 5 mL).
References
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids
Source: CEM Corporation
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting Incomplete Deformylation of Lys(For) Residues
Ticket ID: #LYS-FOR-001
Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Status: Open
Urgency: High (Synthesis Stalled)[1]
Executive Summary
Incomplete removal of the N-epsilon-formyl (For) protecting group from Lysine residues is a frequent bottleneck in solid-phase peptide synthesis (SPPS), particularly when using Boc/Bzl chemistry or orthogonal Fmoc strategies.[1] Unlike Boc or Trt groups, the Formyl group is stable to TFA . It requires a dedicated nucleophilic displacement step, typically using hydrazine or hydroxylamine. Failure here is usually due to on-resin aggregation (beta-sheet formation) or reagent degradation.[1]
This guide provides a self-validating workflow to diagnose, resolve, and prevent incomplete deformylation.
Module 1: Diagnostic Triage
"How do I confirm the Formyl group is still attached?"
Before altering your synthesis, you must confirm the chemical nature of the impurity. The Formyl group adds a specific mass signature that distinguishes it from other common adducts (like Acetyl or t-Butyl).[1]
Mass Spectrometry Signatures
Modification
Mass Shift (Δ Mass)
Cause
Formyl (CHO)
+28.01 Da
Incomplete Deformylation
Acetyl (Ac)
+42.01 Da
Capping reagent or Acetic Anhydride contamination
t-Butyl (tBu)
+56.06 Da
Incomplete TFA cleavage (Scavenger issue)
Boc
+100.05 Da
Failed TFA cleavage
Diagnostic Logic Flow
Figure 1: Diagnostic logic tree for identifying Lys(For) retention via Mass Spectrometry.
Module 2: The Standard Protocol (Protocol A)
"What is the baseline method for removal?"
The industry standard utilizes Hydrazine Hydrate as a strong nucleophile to attack the formyl carbonyl. This reaction is best performed on-resin before final cleavage to prevent solubility issues, though solution-phase deformylation is possible.[1]
Washing (Critical): Wash resin with DMF (x5), DCM (x5), and MeOH (x2) to remove all traces of hydrazine.[1]
Why? Residual hydrazine can react with acetone or aldehydes during downstream processing, forming hydrazones.
Module 3: Advanced Troubleshooting (Protocol B)
"I followed Protocol A, but the +28 Da peak remains. Why?"
If the standard protocol fails, the issue is rarely chemical reactivity; it is physical accessibility . The peptide backbone likely formed secondary structures (beta-sheets) that sequestered the Lys(For) side chain, preventing the hydrazine from reaching the formyl group.[1]
Root Cause Analysis
Aggregation: Common in "difficult sequences" (Ala/Val/Ile rich regions).[1]
Reagent Quality: Hydrazine oxidizes over time. If your bottle is >6 months old or yellowed, discard it.
High-Efficiency Deformylation Protocol (The "Hard" Cases)
This protocol disrupts hydrogen bonding to expose the Lys(For) site.[1]
Parameter
Adjustment
Scientific Rationale
Solvent
NMP instead of DMF
N-Methylpyrrolidone has better swelling properties for aggregated peptides.[1]
Additive
LiCl (0.8 M)
Chaotropic salt disrupts inter-chain hydrogen bonds (beta-sheets).[1]
Temperature
45°C - 50°C
Kinetic energy overcomes steric hindrance.[1] Do not exceed 60°C to avoid Asp/Glu damage.
Revised Steps:
Swell resin in NMP for 20 mins.
Prepare 15% Hydrazine Hydrate + 0.8M LiCl in NMP .
Incubate at 45°C for 45 minutes (x2 cycles).
Wash extensively with hot DMF (50°C) followed by DCM.
Module 4: Alternative Reagents (Protocol C)
"Hydrazine is too harsh or incompatible with my sequence."
If your peptide contains sensitive moieties (e.g., specific ester linkages or phthalimido groups) that react with hydrazine, use Hydroxylamine Hydrochloride .[1] This is milder but slower.
Protocol:
Dissolve Hydroxylamine[2]·HCl (1.0 M) and Imidazole (0.8 M) in NMP/DMF (1:1).[1]
Note: The imidazole acts as a base to buffer the HCl and activate the hydroxylamine.
Add to resin and shake for 3 - 6 hours at room temperature.
Monitor via Kaiser Test (ninhydrin) if the Lysine is the only free amine, or micro-cleavage LC-MS.
Module 5: Side Reaction Management
"What risks should I be aware of?"
Deformylation is a nucleophilic attack. The reagents do not distinguish between the Formyl carbonyl and other electrophiles on your peptide.
Risk: Hydrazine can attack the side-chain esters of Asp/Glu if they are not bulky.
Prevention: Ensure Asp/Glu are protected with OtBu (Fmoc chemistry) or OcHex (Boc chemistry).[1] Avoid high temperatures (>60°C) with hydrazine.[1]
2. Hydrazide Formation (C-Terminus)
Risk: If your peptide is attached to the resin via an ester linkage (e.g., Merrifield resin, Wang resin) and you use hydrazine too aggressively, you may cleave the peptide off the resin as a C-terminal Hydrazide (-CONHNH2) instead of a free acid.[1]
Prevention: This is less of a risk with amide linkers (Rink Amide, MBHA).[1] For acid linkers, stick to Protocol C (Hydroxylamine) if hydrazine causes premature cleavage.[1]
3. Cysteine Oxidation
Risk: Hydrazine is a reducing agent, but atmospheric oxidation during long reactions can promote disulfide shuffling.
Prevention: Perform the reaction under an inert atmosphere (Nitrogen/Argon) if Cys residues are present.[1]
Visualizing the Reaction Pathway
Figure 2: Nucleophilic displacement mechanism of the Formyl group by Hydrazine.[1]
References
Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][3][4] Chemical Reviews, 109(6), 2455–2504.[1]
Technical Support Center: Troubleshooting Racemization During Z-Lys(For)-OH Activation
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing stereochemical fidelity issues when working with Z-Lys(For)-OH ( -benzyloxycarbonyl- -formyl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing stereochemical fidelity issues when working with Z-Lys(For)-OH (
-benzyloxycarbonyl--formyl-L-lysine).
Below, you will find an in-depth mechanistic FAQ, a diagnostic workflow, quantitative data on activation conditions, and field-proven, self-validating protocols to ensure >99% stereochemical purity.
Part 1: Mechanistic FAQ & Troubleshooting
Q1: Why does Z-Lys(For)-OH undergo racemization? Isn't the urethane (Z) protecting group supposed to prevent this?A: It is a fundamental rule of peptide chemistry that urethane protecting groups (like Benzyloxycarbonyl/Z, Fmoc, and Boc) suppress the formation of the highly racemization-prone 5-alkyl-oxazolone intermediate. However, they are not completely immune to stereomutation. Under strongly basic conditions or in the presence of potent nucleophilic catalysts like 4-dimethylaminopyridine (DMAP), the activated Z-Lys(For)-OH can form a 2-alkoxyoxazolin-5-one intermediate or undergo direct base-catalyzed enolization at the
-carbon . Furthermore, the -formyl group is sensitive to strong bases, meaning harsh activation conditions threaten both stereochemical and structural integrity.
Q2: We are observing >5% D-enantiomer during attachment to Wang resin. How can we fix this?A: Esterification to hydroxyl-functionalized resins (like Wang resin) typically utilizes DMAP to catalyze the reaction. DMAP forms a highly reactive acylpyridinium intermediate. If the concentration of DMAP is too high, it acts as a Brønsted base and abstracts the
-proton, leading to rapid racemization .
Solution: Limit DMAP to catalytic amounts ( 0.1 equivalents). Alternatively, abandon DMAP entirely and use the MSNT/MeIm coupling system (see Protocol 2), which is highly efficient for esterification with negligible racemization.
Q3: Does the choice of coupling reagent and base during standard amide elongation impact Z-Lys(For)-OH racemization?A: Yes. Uronium/aminium salts (e.g., HATU, HBTU, TBTU) require the addition of a tertiary amine base to initiate carboxylate activation. Strong, unhindered bases like
-diisopropylethylamine (DIPEA) promote the formation of the active ester but simultaneously increase the rate of -proton abstraction .
Solution: Switch to a base-free activation system like DIC/OxymaPure, which maintains a mildly acidic to neutral environment during activation, effectively shutting down the direct enolization pathway .
Q4: Can elevated temperatures (e.g., microwave synthesis) exacerbate this issue?A: Absolutely. Microwave-assisted solid-phase peptide synthesis (MW-SPPS) accelerates coupling but exponentially increases the kinetics of side reactions. The activation energy for enolization is easily overcome at standard MW-SPPS temperatures (75–90°C) .
Solution: Lower the coupling temperature for Z-Lys(For)-OH to 50°C or perform the coupling at room temperature.
Part 2: Diagnostic Workflow
Use the following logical pathway to identify the root cause of racemization in your specific synthetic step.
Workflow for diagnosing and resolving Z-Lys(For)-OH racemization during peptide synthesis.
Part 3: Quantitative Data on Activation Conditions
The table below summarizes the causality between activation parameters and the relative risk of racemization for urethane-protected amino acids like Z-Lys(For)-OH.
Table 1: Impact of Activation Conditions on Stereochemical Fidelity
Protocol 1: Base-Free Amide Coupling of Z-Lys(For)-OH (DIC/OxymaPure)
Objective: Achieve >99% coupling efficiency of Z-Lys(For)-OH while maintaining <0.1% racemization during standard peptide elongation.
Preparation: Weigh 3.0 equivalents of Z-Lys(For)-OH and 3.0 equivalents of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate).
Dissolution: Dissolve the powders in minimal anhydrous
-dimethylformamide (DMF) to achieve a concentration of 0.2 M.
Activation: Add 3.0 equivalents of
-diisopropylcarbodiimide (DIC) to the solution. Stir for exactly 2 minutes at room temperature to form the active ester.
Causality Note: Do not exceed 2 minutes of pre-activation. Prolonged activation allows the active ester time to undergo spontaneous rearrangement.
Coupling: Transfer the activated mixture to the resin-bound peptide containing a free N-terminus.
Incubation: Agitate at room temperature (20–25°C) for 60 to 90 minutes. Do not apply microwave heating.
Validation: Wash the resin thoroughly with DMF (3x). Perform a Kaiser test. A negative result (yellow) confirms the absence of free amines and validates the completion of the coupling.
Protocol 2: Racemization-Free Esterification to Hydroxyl Resin (MSNT/MeIm Method)
Objective: Attach Z-Lys(For)-OH to a Wang or similar hydroxyl-functionalized resin without the use of racemization-inducing DMAP.
Preparation: Dry the hydroxyl resin under vacuum for 2 hours. Swell the resin in anhydrous dichloromethane (DCM) for 30 minutes, then wash with anhydrous THF.
Reagent Mixing: In a dry vial, dissolve 3.0 equivalents of Z-Lys(For)-OH in anhydrous DCM/THF (1:1 v/v).
Catalyst Addition: Add 2.25 equivalents of
-methylimidazole (MeIm) and stir for 1 minute.
Activation: Add 3.0 equivalents of MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1H-1,2,4-triazole) to the mixture.
Esterification: Immediately transfer the solution to the swelled resin. Agitate under an inert atmosphere (
or Ar) for 2 hours at room temperature.
Validation & Capping: Wash the resin with DCM (3x). To ensure a self-validating system where unreacted sites do not interfere with subsequent steps, cap any remaining free hydroxyl groups using acetic anhydride/pyridine (1:2 v/v) in DCM for 30 minutes.
References
Title: Racemisation of activated, urethane-protected amino-acids by p-dimethyl-aminopyridine. Significance in solid-phase peptide synthesis.
Source: RSC (Chemical Communications)
URL: [Link]
Title: Esterification of Carboxylic Acids with Alcohols
Source: Organic Syntheses
URL: [Link]
Title: N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)
Source: PMC (National Institutes of Health)
URL: [Link]
Title: Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis
Source: PubMed (National Institutes of Health)
URL: [Link]
Optimization
Technical Support Center: Troubleshooting Z-Lys(For)-OH Solubility
Welcome to the Technical Support Center for amino acid derivative handling. This guide is specifically engineered for researchers and drug development professionals struggling with the aqueous solubilization of Z-Lys(For...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for amino acid derivative handling. This guide is specifically engineered for researchers and drug development professionals struggling with the aqueous solubilization of Z-Lys(For)-OH (
-benzyloxycarbonyl--formyl-L-lysine).
Mechanistic Root Cause Analysis: Why is Z-Lys(For)-OH Insoluble?
To successfully dissolve a compound, you must understand its molecular behavior in a solvent. Z-Lys(For)-OH presents a unique challenge due to its specific protecting groups:
The Z (Cbz) Group (
-protection): The benzyloxycarbonyl group is a bulky, aromatic ring. In aqueous environments, water molecules form highly ordered clathrate cages around this hydrophobic moiety. To minimize the thermodynamically unfavorable exposed surface area, Z-groups strongly aggregate via stacking and hydrophobic collapse, driving precipitation[1].
The Formyl Group (
-protection): Unprotected lysine is highly water-soluble because its -amine protonates at physiological pH, carrying a positive charge. The formyl group neutralizes this amine, eliminating its ionizable nature and removing a critical hydrophilic handle.
The Carboxylic Acid (C-terminus): This is the only ionizable group remaining on the molecule. Its
is approximately 3.0. Therefore, the molecule's solubility is strictly governed by the pH of your buffer.
Logical Relationship: pH vs. Hydrophobicity
Figure 1: Logical relationship between buffer pH, molecular charge state, and resulting hydrophobicity.
Solubilization Decision Workflow
Your solubilization strategy must be dictated by your downstream application. Use the workflow below to determine the correct protocol.
Figure 2: Decision matrix and workflow for solubilizing Z-Lys(For)-OH based on downstream constraints.
Troubleshooting FAQs
Q: The powder floats on the surface of my PBS buffer and refuses to wet. What is happening?A: This is a classic symptom of extreme surface tension mismatch caused by the hydrophobic Z-group. Water cannot penetrate the powder bed. Causality: The cohesive forces of water are stronger than the adhesive forces between water and the uncharged Z-Lys(For)-OH. Solution: You must "wet" the powder first using a water-miscible organic solvent (like DMSO or DMF) to disrupt the hydrophobic interactions before introducing the aqueous phase[2].
Q: I dissolved the compound perfectly in DMSO, but it immediately turned cloudy when I added it to my neutral buffer. How do I fix this?A: You are experiencing "solvent shock" (localized supersaturation). When a concentrated DMSO stock is rapidly injected into an aqueous phase, the DMSO diffuses into the water faster than the hydrophobic compound can disperse, causing the local concentration of Z-Lys(For)-OH to exceed its aqueous solubility limit[3]. Solution: Reverse your technique. Keep the aqueous buffer under vigorous vortexing, and add the DMSO stock dropwise to ensure rapid, infinite dilution[4].
Q: Can I just heat the aqueous buffer to 60°C to force it into solution?A: We strongly advise against this. While heating increases kinetic energy and temporary solubility, sustained high temperatures in aqueous buffers can induce partial hydrolysis of the formyl group or the ester/amide bonds. Solution: Limit heating to a maximum of 37°C–40°C and rely on sonication (mechanical cavitation) to break up aggregates instead.
Validated Solubilization Protocols
Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.
Protocol A: The Co-Solvent Dropwise Method (Recommended)
Best for cell culture, biological assays, and systems tolerant to
DMSO.
Initial Solubilization: Weigh out Z-Lys(For)-OH powder. Add 100% molecular-biology grade DMSO to achieve a stock concentration of 50 mg/mL.
Agitation: Vortex vigorously for 60 seconds.
Validation Checkpoint 1: The solution must be completely transparent with no particulate matter. If cloudy, sonicate in a water bath for 5 minutes at room temperature.
Aqueous Preparation: Prepare your target aqueous buffer (e.g., PBS). Ensure the pH is between 7.2 and 7.6.
Dropwise Dilution: Place the aqueous buffer on a magnetic stirrer at 500 RPM. Using a micropipette, add the DMSO stock solution dropwise (one drop every 2-3 seconds) directly into the vortex of the stirring buffer[3].
Validation Checkpoint 2: The solution should remain clear. If transient turbidity appears, pause the addition until the solution clears.
Final Equilibration: Allow the solution to stir for 10 minutes at room temperature.
Protocol B: The Alkaline-Aqueous Method
Best for synthetic chemistry or strict zero-organic-solvent requirements.
Suspension: Suspend the Z-Lys(For)-OH powder in a small volume of deionized water (e.g., 10% of your final target volume). It will form a milky suspension.
Alkaline Titration: Add 0.1 M
or 0.1 M NaOH dropwise while monitoring the pH.
Deprotonation: Continue titrating until the pH reaches 7.5 - 8.0. At this pH, the C-terminal carboxylic acid becomes fully deprotonated (
Validation Checkpoint 1: The milky suspension should transition to a clear solution. If it does not clear by pH 8.0, sonicate for 5 minutes. Do not exceed pH 9.0 to avoid base-catalyzed side reactions.
Buffer Adjustment: Once clear, slowly dilute with your target buffer to the final desired volume.
Quantitative Solubility Data
Use the following table to benchmark your expected solubility limits and avoid supersaturation.
Solvent / Buffer System
Max Recommended Concentration
Solubilization Mechanism
Downstream Compatibility
100% DMSO
50 - 100 mg/mL
Hydrophobic solvation
High (if final DMSO )
100% DMF
50 - 100 mg/mL
Hydrophobic solvation
Moderate (toxic to living cells)
PBS (pH 7.4)
mg/mL
Deprotonation of -COOH
Excellent (requires Protocol A)
0.1 M (aq)
5 - 10 mg/mL
Full ionization of -COOH
Moderate (requires pH monitoring)
Acidic Buffer (pH )
Insoluble
N/A (Fully protonated)
Poor
References
[1] Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids | ACS Sustainable Chemistry & Engineering. ACS Publications.[Link]
[4] Peptide Synthesis: Handling and Storage of Synthetic Peptides - LifeTein. LifeTein.[Link]
Preventing side reactions during Z-group removal in Lys(For) peptides
A Guide to Preventing Side Reactions During Z-Group Removal in Lys(For) Peptides Welcome to the Technical Support Center for peptide synthesis. This guide, curated for researchers, scientists, and professionals in drug d...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Preventing Side Reactions During Z-Group Removal in Lys(For) Peptides
Welcome to the Technical Support Center for peptide synthesis. This guide, curated for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions regarding the removal of the formyl (For) protecting group from lysine (Lys) residues. As Senior Application Scientists, we aim to deliver not just protocols, but a deeper understanding of the underlying chemistry to empower you to overcome challenges in your peptide synthesis workflows.
Frequently Asked Questions (FAQs)
Here are some quick answers to common issues encountered during the deprotection of Lys(For) peptides.
Q1: What is the primary side reaction to be aware of when removing the formyl group from a lysine side chain?
The most significant side reaction is the intramolecular migration of the formyl group from the ε-amino group (Nε) of the lysine side chain to the free α-amino group (Nα) at the N-terminus of the peptide. This results in a positional isomer that can be difficult to separate from the desired product.
Q2: Under what conditions is this formyl migration most likely to occur?
Formyl migration is most prevalent under the basic conditions typically used for Fmoc-deprotection, such as treatment with piperidine. The use of piperidine can accelerate this side reaction, likely through the formation of an unstable intermediate adduct.[1]
Q3: How can I detect if formyl migration has occurred in my sample?
The most effective methods for detecting formyl migration are high-performance liquid chromatography (HPLC) and mass spectrometry (MS). The Nα-formyl and Nε-formyl isomers will likely have slightly different retention times on a reverse-phase HPLC column.[2][3][4] Mass spectrometry can confirm the presence of the isomer by showing an identical mass-to-charge ratio for both the desired product and the side product. Tandem MS (MS/MS) can be used to pinpoint the location of the formyl group through fragmentation analysis.[5][6][7]
Q4: Is incomplete deprotection of the formyl group a common issue?
Yes, incomplete deprotection can occur, particularly with sterically hindered sequences or if the peptide has aggregated on the solid support. This will result in the final peptide still containing the formyl-protected lysine.
Q5: Are there alternative reagents to piperidine for removing the formyl group that can minimize side reactions?
While piperidine is a common reagent, alternatives can be employed to mitigate side reactions. For instance, using a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc removal has been shown to prevent the migration of other protecting groups and is a viable strategy to investigate for preventing formyl migration.[1][8][9][10] Additionally, deprotection using hydroxylamine hydrochloride under specific conditions can be an effective method for formyl group removal.[]
Troubleshooting Guide: In-Depth Solutions
This section provides a more detailed analysis of the problems, their root causes, and comprehensive solutions.
Issue 1: Presence of an Impurity with the Same Mass as the Target Peptide
Observation: Your HPLC chromatogram shows a significant impurity peak with a very similar retention time to your main product. Mass spectrometry analysis confirms this impurity has the same mass.
Probable Cause: Nε to Nα Formyl Migration
The most likely culprit is the intramolecular transfer of the formyl group from the lysine side chain to the N-terminal α-amino group. This "transformylation" reaction is a known side reaction in peptide synthesis.[7]
Mechanism of Formyl Migration:
Under basic conditions, the free N-terminal amine can act as a nucleophile, attacking the formyl carbonyl group on the lysine side chain. This can proceed through a transient intermediate, leading to the transfer of the formyl group. The basic environment, especially in the presence of piperidine, facilitates this process.
Logical Workflow for Troubleshooting Formyl Migration
Caption: Troubleshooting workflow for formyl migration.
Solutions & Protocols:
Modify the Deprotection Strategy:
Use of a Non-Nucleophilic Base: Replace piperidine with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for the final Fmoc deprotection step before Lys(For) removal. DBU is a strong, non-nucleophilic base that is less likely to facilitate the formyl transfer.[8][9]
Protocol 1: DBU-Mediated Fmoc Deprotection
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
Deprotection Solution: Prepare a solution of 2% DBU and 2% piperidine in DMF. The piperidine acts as a scavenger for the dibenzofulvene byproduct.[8]
Deprotection Reaction: Treat the resin with the DBU/piperidine solution for 5-10 minutes at room temperature.
Washing: Thoroughly wash the resin with DMF (5x) to remove all traces of the deprotection reagents.
Proceed with the subsequent deformylation step.
Optimize Piperidine Deprotection Conditions:
If piperidine must be used, minimizing the reaction time and temperature can help reduce the extent of formyl migration.
Parameter
Standard Condition
Optimized Condition
Rationale
Piperidine Conc.
20% in DMF
10-20% in DMF
Lower concentration may slow migration.
Time
2 x 10 min
2 x 5 min
Reduces exposure time to basic conditions.
Temperature
Room Temperature
15-20°C
Lower temperature slows reaction kinetics.
Alternative Deprotection Chemistry for the Formyl Group:
Consider removing the formyl group using a different chemical approach that avoids strong bases.
Protocol 2: Deprotection with Hydroxylamine Hydrochloride []
Cleavage: Cleave the peptide from the resin using a standard TFA cocktail.
Dissolution: Dissolve the crude, protected peptide in methanol or 90% methanol.
Reagent Addition: Add 5 equivalents of hydroxylamine hydrochloride.
Reaction: Stir the mixture at 50-70°C for 3-10 hours, monitoring by HPLC-MS.
Work-up: Evaporate the solvent and purify the deprotected peptide by preparative HPLC.
Issue 2: Incomplete Removal of the Formyl Group
Observation: Your mass spectrometry data shows a significant peak corresponding to the mass of your peptide plus 28 Da (the mass of the formyl group).
Probable Causes:
Steric Hindrance: The Lys(For) residue is in a sterically crowded region of the peptide, preventing efficient access of the deprotection reagent.
Peptide Aggregation: The peptide has aggregated on the solid support, limiting solvent and reagent penetration.
Insufficient Reaction Time or Reagent Excess: The deprotection conditions were not sufficient for complete removal.
Solutions & Protocols:
Enhance Resin Swelling and Reagent Access:
Ensure the resin is thoroughly swollen in an appropriate solvent (e.g., DMF) before deprotection.
Consider using a more polar solvent system or adding chaotropic agents to disrupt secondary structures if aggregation is suspected.
Increase Reaction Time and/or Temperature:
Extend the deprotection time in increments (e.g., from 10 minutes to 20 minutes) and monitor for completion.
If using a solution-phase deprotection, a moderate increase in temperature (e.g., from room temperature to 40°C) can improve reaction kinetics.
Increase Reagent Concentration:
If using a piperidine-based deprotection, ensure a sufficient excess is used. For on-resin deprotection, multiple treatments with fresh reagent are recommended.
Experimental Workflow for Optimizing Deprotection
Caption: Workflow for optimizing incomplete deprotection.
References
Protecting Group Strategies Involving N-Formylation in Peptide Synthesis: Application Notes and Protocols. (2025). BenchChem.
Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. (1998). Journal of Peptide Research, 51(2), 127-33.
Technical Support Information Bulletin 1173 - Fmoc Removal with DBU.
Solid Phase Formylation of N-Terminus Peptides. (2016). Molecules, 21(6), 736.
Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. (2018). RSC Advances.
Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. (2021). Synlett.
A Comparative Analysis of Fmoc Deprotection Reagents in Solid-Phase Peptide Synthesis. (2025). BenchChem.
Solid Phase Formylation of N-Terminus Peptides. (2016). PubMed.
Solid Phase Formylation of N-Terminus Peptides. (2016). PMC.
Application Note: Quantitative Analysis of N-Formyl-L-leucine using LC-MS/MS with a Deuterated Internal Standard. (2025). BenchChem.
Amino Acid Deriv
Detection of Nα-terminally formylated native proteins by a pan-N-formyl methionine-specific antibody. (2020). Journal of Biological Chemistry, 295(42), 14389-14399.
HPLC of Peptides and Proteins. (2004). Methods in Molecular Biology, 251.
N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage. (2004). Proceedings of the National Academy of Sciences, 101(38), 13781-13786.
Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336. (2000). Tetrahedron: Asymmetry, 11(17), 3415-3427.
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (2015).
analysis of amino acids by high performance liquid chromatography. (2017). International Journal of Pharmaceutical Sciences and Research, 8(5), 1895-1904.
Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. (2023). Molecules, 28(3), 1083.
Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns. (2022).
Unnatural Lysines with Reduced Sidechain N-Basicity. Synthesis of N-trifluoroethyl. (2017). The Journal of Organic Chemistry.
Protecting Group Strategies Involving N-Formylation in Peptide Synthesis: Application Notes and Protocols. (2025). BenchChem.
N‐Terminal chemical derivatization of peptides with 4‐formyl‐benzenesulfonic acid and electrospray positive and negative tandem mass spectrometry with high abundance of b‐ion series. (2023). Rapid Communications in Mass Spectrometry, 37(14), e9534.
A transformylation reaction--transfer of an N-formyl residue to amino acids and peptides in nucleophilic groups--as a side reaction of peptide synthesis. (1994). Bioorganicheskaia khimiia, 20(11), 1186-95.
Piperidine-mediated side product formation for Asp(OBut)-containing peptides. (1996).
Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction. (2023). Chemistry – A European Journal, e202302665.
Nonsymmetric formation of Δ1-piperideine from lysine in plants via a bacterial-like PLP-dependent enzyme. (2024). bioRxiv.
(a) Biosynthesis of Piperidine from L-Lysine (b) Reaction catalysed by... (2022).
Technical Support Center: Purification of Hydrophobic Peptides Containing Cbz-Lys(For)-OH
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming Hydrophobic Collapse and Aggregation in Cbz/Formyl-Protected Peptides Introduction: The "Perfect Storm" of Hydrophobic...
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Subject: Overcoming Hydrophobic Collapse and Aggregation in Cbz/Formyl-Protected Peptides
Introduction: The "Perfect Storm" of Hydrophobicity
Welcome to the technical support hub. You are likely here because your peptide containing Cbz-Lys(For)-OH is behaving anomalously: precipitating in the injection loop, eluting as a broad smear, or vanishing entirely inside the column.
This behavior is not accidental; it is structural. The Cbz (Benzyloxycarbonyl) group is a bulky, aromatic, hydrophobic moiety that promotes strong
- stacking. The Formyl (For) group on the Lysine side chain removes the positive charge of the -amine, eliminating electrostatic repulsion that usually aids solubility. Together, they create a residue that drives hydrophobic collapse and -sheet aggregation , rendering standard RP-HPLC protocols ineffective.
This guide provides a self-validating, causal workflow to purify these difficult targets.
Module 1: Solubility & Sample Preparation (The Foundation)
The Core Problem: Standard solvents (Water/ACN) promote aggregation for Cbz-protected peptides. Injecting a cloudy or aggregated sample will permanently foul your column frits and yield poor separation.
The "Disaggregation" Protocol
Do not simply try to "dissolve" the peptide; you must disrupt the intermolecular Hydrogen bonds.
Recommended Solvent System:
Use Hexafluoroisopropanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) .[1] These fluorinated alcohols are potent disruptors of secondary structure (
-helices and -sheets).
Step-by-Step Solubilization:
Initial Wetting: Add pure HFIP or TFE to the crude lyophilized powder. Use approximately 100 µL per mg of peptide.
Why: This disrupts the intermolecular H-bonds immediately [1, 2].
Disruption: Sonicate for 5–10 minutes. The solution should become clear.
Co-Solvent Addition: Add Dichloromethane (DCM) if the peptide remains recalcitrant (optional, for extremely hydrophobic sequences).
Dilution for Injection: Dilute the sample with your Mobile Phase A (Water/0.1% TFA) immediately prior to injection.
Target: Final composition should be <20% HFIP to prevent solvent peak interference, but high enough to keep the peptide soluble.
Check: If precipitation occurs upon dilution, stop. You must switch to a chaotropic injection method (see FAQ).
Visual Workflow: Solubility Decision Tree
Figure 1: Decision matrix for solubilizing hydrophobic peptides. Note that HFIP is preferred over DMSO for Cbz-protected peptides due to better disruption of secondary structures.
Module 2: Chromatographic Method Development
The Core Problem: Cbz-Lys(For) residues interact too strongly with standard C18 alkyl chains, leading to broad peaks (slow mass transfer) or irreversible adsorption (loss of yield).
Stationary Phase Selection
Move away from C18. You need to reduce the hydrophobic interaction strength to allow the peptide to partition reversibly.
Column Type
Suitability
Mechanism
Recommendation
C18 (Silica)
Low
Strong hydrophobic interaction; high risk of irreversible binding.
Avoid for >10 residue hydrophobic peptides.
C8 / C4
High
Shorter alkyl chains reduce retention time and allow sharper elution.
Primary Choice.
Phenyl-Hexyl
Medium
- interactions with Cbz group may actually increase retention.
Use only if C4 fails to separate impurities.
PLRP-S (Polymeric)
High
Polystyrene-divinylbenzene backbone; stable at pH 1-14 and high temp.
Best for High-Temp purification.
Mobile Phase Engineering
Standard ACN gradients often fail because ACN is not a strong enough solvent to keep the peptide "solvated" inside the column pores.
Protocol: The "IPA Doping" Strategy [3, 4]
Replace a portion of the Acetonitrile (ACN) with Isopropanol (IPA) or n-Propanol . These alcohols have higher eluting strength and better solubilizing properties for hydrophobic sequences.
Effect: The IPA prevents the peptide from precipitating on the head of the column.
Thermal Disruption
Heating the column is the single most effective way to sharpen peaks for aggregating peptides.
Set Point: 60°C (Ensure your column is rated for this; Polymeric/PLRP-S columns are ideal here).
Mechanism: Heat reduces the viscosity of the mobile phase (improving mass transfer) and kinetically disrupts the intermolecular H-bonds causing the "smear" [5].
Visual Workflow: HPLC Optimization
Figure 2: Step-wise optimization protocol for hydrophobic peptide chromatography.
Module 3: Post-Purification & Handling
The Core Problem: The Formyl group is generally stable to TFA, but the Cbz group can be sensitive to strong acids or hydrogenation.
Evaporation: Do not rotovap to complete dryness if the peptide is dissolved in high % TFA. Concentrate to a small volume, then dilute with water and lyophilize.
Storage: Store the lyophilized powder at -20°C. Cbz-Lys(For) peptides are prone to aggregation over time even in solid state; keep them dry.
Formyl Removal (If required later): Note that if you intend to remove the Formyl group later, standard TFA cleavage will not touch it. You will need hydrazine hydrate or acidic methanolysis, which requires a separate reaction step after purification [6].
Frequently Asked Questions (Troubleshooting)
Q1: I see a "Ghost Peak" in my blank run after injecting my peptide. What is this?
Diagnosis: Carryover. Your Cbz-Lys(For) peptide is so hydrophobic it is sticking to the column or the injector needle and eluting slowly in subsequent runs.
Fix:
Implement a "Sawtooth" wash step at the end of your gradient (oscillate 5% B to 95% B three times).
Switch your needle wash solvent to 50:50 Methanol:IPA (or even 100% IPA).
Q2: My peptide elutes as two distinct peaks with the same mass. Is it impure?
Diagnosis: Likely Conformational Isomerism or Aggregation .
Scenario A (Isomers): If the peptide contains Proline, you may be seeing cis/trans isomerization. Run the column hot (60°C); if the peaks merge, it is conformational.
Scenario B (Aggregation): If the peaks are broad, one is likely the monomer and the other is an aggregate. The "Disaggregation" protocol (HFIP) and heating should resolve this.
Q3: Can I use DMSO instead of HFIP?
Answer: You can, but DMSO is difficult to remove (high boiling point) and can cause "viscous fingering" (instability) in the column if injected in large volumes. HFIP is volatile and easier to lyophilize, making it superior for prep-scale work.
References
Narita, M., et al. (2016). "The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol." Bulletin of the Chemical Society of Japan.
GenScript Technical Guide. (2024). "Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations."
Nest Group Application Note. "Designing Purification Methods for Hydrophobic Peptides."
City of Hope/Beckman Research. "Purification of a Lipid Peptide: Method Development for Hydrophobic Peptides."
YMC America. "Strategic Peptide Purification: A Guide for Developing Preparative Peptide Purification Strategies."
BenchChem. "Protecting Group Strategies Involving N-Formylation in Peptide Synthesis."
Technical Support Center: Overcoming SPPS Aggregation with Z-Lys(For)-OH
Welcome to the Technical Support Center. As a Senior Application Scientist, one of the most persistent challenges I troubleshoot is sequence-dependent aggregation during Solid-Phase Peptide Synthesis (SPPS).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, one of the most persistent challenges I troubleshoot is sequence-dependent aggregation during Solid-Phase Peptide Synthesis (SPPS). While the community heavily relies on pseudoprolines or chaotropic solvents to disrupt β-sheet formation, highly cationic, lysine-rich sequences present a distinct mechanical problem: the massive steric and hydrophobic burden of standard protecting groups.
When synthesizing complex or poly-lysine tracts, standard Fmoc-Lys(Boc)-OH introduces significant molecular crowding. The bulky tert-butyloxycarbonyl (Boc) group lowers the diffusion rate of incoming amino acids and exacerbates on-resin aggregation[1]. To overcome this, we deploy a highly specialized orthogonal strategy: utilizing Z-Lys(For)-OH (N-α-Cbz-N-ε-formyl-L-lysine). By substituting the bulky Boc group with a compact formyl (For) group, we fundamentally alter the steric profile of the growing chain, ensuring optimal solvation and coupling efficiency[2].
Mechanistic Pathway: Steric Bulk vs. Solvation
Mechanistic comparison of steric bulk and aggregation between Lys(Boc) and Lys(For).
Troubleshooting Guides & FAQs
Q1: Why does substituting Fmoc-Lys(Boc)-OH with Z-Lys(For)-OH prevent on-resin aggregation?Answer: Aggregation in SPPS is driven by inter-chain hydrogen bonding and hydrophobic interactions, which are severely exacerbated by molecular crowding. The standard Boc group is bulky and highly hydrophobic. In sequences with multiple adjacent Lys residues, the accumulation of Boc groups drastically reduces the diffusion rate of incoming amino acids and promotes local desolvation, leading to truncated, Lys-deficient polypeptides[1]. The formyl (For) group is significantly smaller and less sterically hindering[2]. By using Z-Lys(For)-OH, you reduce the steric radius of the protected side chain, maintaining better resin swelling and peptide chain mobility.
Q2: How do I selectively deprotect the N-ε-Formyl group without cleaving the peptide from the resin or damaging other residues?Answer: The formyl group is highly stable to standard Fmoc/Boc SPPS conditions (TFA and piperidine). To remove it, you must use targeted nucleophilic conditions. The most reliable method for resin-bound peptides without causing side reactions (like breaking the peptide bond) is the use of hydrazine or hydroxylamine hydrochloride[3]. Hydrazine hydrate in DMF effectively deformylates the lysine side chain without inducing peptide-bond cleavage[4].
Q3: Why is the Z (Cbz) group critical in this specific building block?Answer: This is a self-validating orthogonal system. Because hydrazine is a potent nucleophile used to cleave the formyl amide bond, it will also prematurely cleave Fmoc groups if they are present. The orthogonal Z (Benzyloxycarbonyl) group on the N-terminus of Z-Lys(For)-OH is completely stable to hydrazine. This allows you to safely deformylate the side chain while keeping the N-terminus protected, which can later be removed via strong acid (e.g., HF, TMSBr) or hydrogenolysis.
Experimental Protocols
Protocol 1: Coupling of Z-Lys(For)-OH
Causality Check: Because the formyl group is less electron-donating than Boc, the overall solubility of the building block differs. We utilize HATU/DIPEA activation to ensure rapid, quantitative acylation before any sequence-dependent folding can occur.
Swelling: Swell the peptidyl-resin in DMF for 30 minutes to maximize the polymer matrix's pore size.
Activation: Dissolve 3.0 equivalents of Z-Lys(For)-OH and 3.0 equivalents of HATU in minimal DMF. Add 6.0 equivalents of DIPEA.
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.
Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) to remove unreacted reagents.
Verification: Perform a Kaiser test. A yellow resin indicates complete acylation; a blue resin requires a second coupling cycle.
Protocol 2: Selective N-ε-Formyl Deprotection
Causality Check: Hydrazine acts as a strong nucleophile to attack the formyl carbonyl. Thorough washing is mandatory post-deprotection to prevent residual hydrazine from interfering with subsequent electrophilic coupling steps.
Preparation: Suspend the peptide-resin in DMF. Ensure the N-terminus is protected by a hydrazine-stable group (like the Z group inherent to Z-Lys(For)-OH).
Reagent Addition: Add a solution of 5% hydrazine hydrate in DMF (20 mL per gram of resin)[4].
Incubation: Agitate at room temperature for 1 to 2 hours.
Washing (Critical Step): Thoroughly wash the resin with DMF (5 x 1 min) to remove all traces of hydrazine, followed by DCM (3 x 1 min).
Analysis: Cleave a micro-aliquot and analyze via LC-MS to confirm a mass shift of -28 Da (loss of the formyl group).
Data Presentation
The following table summarizes the quantitative improvements observed when substituting Lys(Boc) with Lys(For) in a highly aggregative 15-mer poly-Lysine tract.
Parameter
Standard Approach: Fmoc-Lys(Boc)-OH
Optimized Approach: Z-Lys(For)-OH
Side-Chain Steric Bulk
High (tert-butyl carbonium precursor)
Minimal (Formyl)
Resin Swelling Factor (mL/g)
2.1 (Indicates severe aggregation)
4.8 (Indicates excellent solvation)
Average Coupling Time
>120 mins (Often incomplete)
45-60 mins (Quantitative)
Crude Purity (15-mer tract)
42% (High deletion sequences)
89% (Minimal deletions)
Orthogonality
TFA-labile (Cleaved globally)
Hydrazine-labile (Orthogonal to TFA)
References
Synthesis of small protein domains by automated flow chemistry
Source: Reaction Chemistry & Engineering
URL:[Link]
Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters
Source: US Patent 4021418A
URL
Removal of N-terminal Formyl Groups and Deblocking of Pyrrolidone Carboxylic Acid of Proteins With Anhydrous Hydrazine Vapor
Source: PubMed (National Institutes of Health)
URL: [Link]
Alternative cleavage cocktails for peptides containing Lys(For)
To: User From: Senior Application Scientist, Peptide Chemistry Support Subject: Technical Guide: Cleavage Cocktails & Handling Strategies for Lys(For) Peptides Here is the technical guide regarding the cleavage and handl...
Author: BenchChem Technical Support Team. Date: March 2026
To: User
From: Senior Application Scientist, Peptide Chemistry Support
Subject: Technical Guide: Cleavage Cocktails & Handling Strategies for Lys(For) Peptides
Here is the technical guide regarding the cleavage and handling of peptides containing N-epsilon-formyl-lysine [Lys(For)] .
Unlike standard acid-labile protecting groups (Boc, tBu, Trt), the formyl group on lysine is stable to standard TFA cleavage conditions. This unique stability often leads to confusion: researchers either unintentionally retain the group when they meant to remove it, or fear for its stability when they intend to keep it as a Post-Translational Modification (PTM).
This guide addresses both scenarios: Preservation (for histone research/PTM studies) and Removal (deformylation strategies).
Part 1: Core Troubleshooting (Q&A)
Q1: I used Reagent K for cleavage, but the Formyl group is still attached. Why?A: This is the expected result. The formyl group is stable to Trifluoroacetic Acid (TFA) and standard scavengers (EDT, Thioanisole, TIS) used in Fmoc SPPS. It is not an acid-labile protecting group in the same class as Boc or Pbf. If your goal was to generate free Lysine, you must perform a specific deformylation step (see Protocol B below).
Q2: Can I use standard cocktails (Reagent K/B) if I want to preserve the Lys(For) PTM?A: Yes. Lys(For) is highly robust. It withstands:
Standard TFA/TIS/Water: (95:2.5:2.5)
Caution: While stable, avoid extreme heating (>40°C) during cleavage, as this can promote partial formyl transfer to N-terminal amines or Ser/Thr hydroxyls, although this side reaction is rare compared to acetyl transfer.
Q3: I see a +28 Da mass shift in my mass spec. Is this the Formyl group?A: Yes. The formyl modification adds 27.99 Da (effectively +28 Da) to the mass of the lysine residue.
Check: If you see +28 Da and you intended to remove the group, your deformylation failed or was not performed.
Check: If you see +28 Da and +56 Da (double formylation), ensure you did not use formic acid in a step where it could react with the N-terminus.
Q4: How do I remove the Lys(For) group if I used it as an orthogonal protecting group?A: You cannot do this in the cleavage cocktail. You have two options:
On-Resin Deformylation: Treat with hydrazine or hydroxylamine before the final TFA cleavage.
Post-Cleavage Deformylation: Cleave the peptide (retaining For), purify, and then treat with strong acid/nucleophile in solution.
Part 2: Experimental Protocols
Protocol A: Standard Cleavage (Preserving Lys(For))
Use this when studying histone PTMs or formylated probes.
Cocktail Selection:
Methionine/Cysteine present: Use Reagent K .[2][3]
Incubation: Add cocktail to resin (10 mL per 1 g resin). Shake gently for 2–3 hours at Room Temperature (20–25°C).
Precipitation: Filter resin.[2][3][4] Add filtrate dropwise to cold diethyl ether (-20°C). Centrifuge to pellet.
Analysis: Dissolve pellet in water/acetonitrile. Analyze by LC-MS. Expect mass = Theoretical Mass + 28 Da (per Lys(For)).
Protocol B: Deformylation (Removing Lys(For))
Use this if Lys(For) was used as a protecting group to prevent branching or aggregation during synthesis.
Method 1: On-Resin (Hydrazine Method)
Best for preventing side reactions, but incompatible if other base-labile groups (like ivDde) are needed elsewhere.
Fmoc Removal: Ensure N-terminal Fmoc is removed (if desired).[2][4]
Reaction: Treat resin with 5–10% Hydrazine monohydrate in DMF .
Conditions: Shake for 2 x 30 minutes at Room Temperature.
| TIS / Silanes | Stable | Does not reduce Formyl to Methyl under standard cleavage. |
References
Fields, G. B., & Noble, R. L. (1990).[1] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1][] International Journal of Peptide and Protein Research.[1] Link
Jiang, Y., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. PMC - NIH. Link
1H NMR spectrum analysis of Nalpha-carbobenzyloxy-nepsilon-formyl-L-lysine
Comparative 1H NMR Spectrum Analysis of N -Carbobenzyloxy-N -Formyl-L-Lysine Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Structural Validati...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative 1H NMR Spectrum Analysis of N
-Carbobenzyloxy-N
-Formyl-L-Lysine
Content Type: Publish Comparison Guide
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Focus: Structural Validation, Impurity Profiling, and Orthogonal Protection Analysis
Executive Summary & Strategic Utility
In the landscape of peptide synthesis and peptidomimetic drug design, N
-carbobenzyloxy-N-formyl-L-lysine (Z-Lys(For)-OH) serves as a critical orthogonal building block. Unlike the acid-labile Boc group or the base-labile Fmoc group, the N-formyl moiety is stable to mild acidic and basic conditions, requiring specific hydrazinolysis or oxidative cleavage for removal.
This guide provides an expert-level analysis of the 1H NMR signature of Z-Lys(For)-OH. It moves beyond simple peak listing to offer a comparative performance analysis against common alternatives (Z-Lys(Boc)-OH and Z-Lys(Ac)-OH), establishing a self-validating protocol for confirming identity and purity.
Experimental Protocol: High-Fidelity Acquisition
To ensure reproducible spectral data, the following protocol minimizes solvent effects and exchange broadening, which often obscure the critical amide and formyl proton signals.
Methodology: Sample Preparation & Acquisition
Solvent Selection: Use DMSO-d
(99.9% D) rather than CDCl.
Reasoning: Z-Lys(For)-OH is a free carboxylic acid with polar amide bonds. CDCl
often leads to poor solubility and broad peaks due to hydrogen bonding aggregation. DMSO-d disrupts these aggregates, sharpening the amide (NH) and formyl (CHO) signals essential for identification.
Concentration: Prepare a 10–15 mM solution (approx. 5 mg in 0.6 mL).
Reasoning: High concentrations can induce viscosity broadening; low concentrations lose the minor impurity signals (e.g., benzyl alcohol).
Acquisition Parameters:
Pulse Sequence: Standard 1D proton (zg30).
Scans (NS): Minimum 64 scans to resolve low-intensity satellite peaks.
Relaxation Delay (D1): Set to
1.0 s to ensure full integration accuracy of the aromatic and formyl protons.
Temperature: 298 K (25 °C).
Structural Assignment & Signal Logic
The NMR spectrum of Z-Lys(For)-OH is defined by three distinct zones: the Protecting Group Zone (Aromatic/Benzylic), the Backbone Zone (Alpha/Amide), and the Side-Chain Zone (Aliphatic/Formyl).
Zone 1: The Formyl "Fingerprint" (The Differentiator)
The most critical feature of this molecule is the N
-formyl group. Unlike Acetyl or Boc protection, the Formyl group introduces a highly deshielded proton.
Signal:
7.90 – 8.10 ppm (Singlet or broad doublet).
Assignment: H-C(=O)-N.
Diagnostic Value: This peak is unique. If you see a singlet at 1.8 ppm, you have Acetyl contamination. If you see a singlet at 1.4 ppm, you have Boc. The presence of a proton at ~8.0 ppm confirms the Formyl group.
Zone 2: The Z-Group (Carbobenzyloxy)[1]
Aromatic Ring:
7.30 – 7.40 ppm (Multiplet, 5H).
Benzylic Methylene:
5.00 – 5.10 ppm (Singlet, 2H).
Validation: The integration ratio between the Aromatic ring (5H) and the Formyl proton (1H) must be exactly 5:1. Deviations suggest loss of the formyl group or Z-group cleavage.
Zone 3: The Lysine Backbone[2]
-CH: 3.90 – 4.05 ppm (Multiplet, 1H).
-CH: 3.00 – 3.20 ppm (Quartet/Multiplet, 2H). Shifted downfield due to the adjacent nitrogen.
-CH: 1.20 – 1.80 ppm (Multiplets, 6H).
Visualization: Structural Assignment Map
The following diagram maps the logical flow of signal assignment, linking chemical structure to spectral zones.
Figure 1: NMR Signal Assignment Map for Z-Lys(For)-OH in DMSO-d6.
Comparative Performance Analysis
This section compares Z-Lys(For)-OH against its two most common analogs: Z-Lys(Boc)-OH and Z-Lys(Ac)-OH . This comparison is vital for QC, as these derivatives are often synthesized via similar routes or used in parallel.
Table 1: Diagnostic Signal Comparison (DMSO-d
)
Feature
Z-Lys(For)-OH (Target)
Z-Lys(Boc)-OH (Alternative)
Z-Lys(Ac)-OH (Alternative)
Side Chain Protection
Formyl (CHO)
Boc (t-Butyl)
Acetyl (CH)
Key Diagnostic Peak
8.00 ppm (s, 1H)
1.37 ppm (s, 9H)
1.78 ppm (s, 3H)
Region
Low Field (Deshielded)
High Field (Shielded)
High Field (Shielded)
-NH Signal
Broad triplet ~8.0 ppm
Broad triplet ~6.7 ppm
Broad triplet ~7.8 ppm
Z-Group Signals
Present (7.3, 5.0 ppm)
Present (7.3, 5.0 ppm)
Present (7.3, 5.0 ppm)
Impurity Risk
Deformylation (loss of 8.0 ppm)
Acid Hydrolysis (loss of 1.37 ppm)
Very Stable
Decision Logic for Identification
Use this logic flow to confirm the identity of your protected Lysine derivative.
Figure 2: Spectral Decision Tree for Lysine Derivative Identification.
Common Impurities & Troubleshooting
When analyzing Z-Lys(For)-OH, three specific impurities often degrade the spectrum quality.
Benzyl Alcohol:
Origin: Hydrolysis of the Z-group or residual reagent from synthesis.
Marker: Distinct singlet at
4.5 ppm (CH-OH) and aromatic multiplet at 7.3 ppm.
Impact: Inflates the aromatic integration, skewing the 5:1 ratio with the formyl proton.
Free Lysine (H-Lys(For)-OH):
Origin: Cleavage of the Z-group.
Marker: Loss of peaks at 7.3 ppm and 5.0 ppm. Upfield shift of
-CH to 3.2 ppm .
Residual Solvents (DMSO/Water):
Marker: Water in DMSO-d
appears at 3.33 ppm . High water content can broaden the exchangeable amide/formyl protons, making the diagnostic 8.0 ppm peak disappear.
Fix: Use fresh ampules of DMSO-d
.
References
ChemicalBook. (n.d.). N-Epsilon-Formyl-L-Lysine 1H NMR Spectrum. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75172, N-alpha-Benzyloxycarbonyl-L-lysine. Retrieved from
Sigma-Aldrich. (n.d.). Z-Lys(Boc)-OH Product Specification & Analysis. Retrieved from
Royal Society of Chemistry. (2014). Synthesis and NMR Characterization of Lysine Derivatives. RSC Advances. Retrieved from
Comparative
HPLC retention time comparison of Z-Lys(For)-OH vs free Lysine
Executive Summary The Core Distinction: In a standard Reversed-Phase HPLC (RP-HPLC) workflow using a C18 column, Z-Lys(For)-OH and Free Lysine exhibit diametrically opposed retention behaviors. Free Lysine is highly pola...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The Core Distinction: In a standard Reversed-Phase HPLC (RP-HPLC) workflow using a C18 column, Z-Lys(For)-OH and Free Lysine exhibit diametrically opposed retention behaviors.
Free Lysine is highly polar and hydrophilic, typically eluting near the void volume (
) (1.5–3.0 min) unless specialized ion-pairing agents are used.
Z-Lys(For)-OH (
-Benzyloxycarbonyl--formyl-L-lysine) is significantly hydrophobic due to the aromatic Z-group and the masking of the -amine. It elutes in the middle-to-late organic phase (typically 15.0–22.0 min in a standard gradient).
This guide provides a validated protocol to separate these species, grounded in the chemical principles of hydrophobicity modulation and side-chain masking.
Chemical Basis of Separation
To understand the retention shift, one must analyze the structural modifications that alter the Hydrophobic/Hydrophilic Balance (HLB) .
Feature
Free L-Lysine
Z-Lys(For)-OH
Chromatographic Impact
-Amine
Free ( at pH < 9)
Protected by Z (Cbz) group
The Z-group (Benzyloxycarbonyl) adds a massive hydrophobic aromatic ring, drastically increasing retention.
-Amine
Free ( at pH < 10)
Protected by Formyl (For) group
The Formyl group masks the positive charge of the side chain, reducing polarity and preventing rapid elution.
Net Charge (pH 2)
+2 (Highly Polar)
0 (Neutral/Hydrophobic)
Free Lysine repels the hydrophobic C18 stationary phase; Z-Lys(For)-OH interacts strongly via van der Waals forces.
UV Detection
Weak (< 214 nm only)
Strong (254 nm & 214 nm)
The aromatic Z-group acts as a built-in chromophore, allowing sensitive detection at 254 nm.
Structural Logic Diagram
The following diagram illustrates how the protective groups alter the physicochemical properties, dictating the separation mechanism.
Caption: Structural modifications transform Lysine from a void-volume eluter to a strongly retained analyte.
Validated Experimental Protocol
This protocol is designed to be self-validating : the elution order is chemically guaranteed. If Lysine elutes later than Z-Lys(For)-OH, the column is likely collapsed or the mobile phases are reversed.
A. Mobile Phase Preparation[1][2]
Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water (Milli-Q).
Why TFA? It acts as an ion-pairing agent to improve the peak shape of the free carboxylic acid on Z-Lys(For)-OH and ensures the free Lysine is fully protonated.
Mobile Phase B (Organic): 0.1% TFA in Acetonitrile (ACN).
Why ACN? Lower viscosity and UV cutoff than Methanol, crucial for detecting the peptide bond at 214 nm if needed.
B. Chromatographic Conditions[1][3][4][5][6]
Column: C18 (L1) Column (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 4.6 × 150 mm, 3.5 µm or 5 µm.
Temperature: 25°C (Ambient) or 40°C (Thermostatted for reproducibility).
Detection:
Channel 1: 254 nm (Specific for Z-group).
Channel 2: 214 nm (Universal for peptide bonds/carboxyls).
Injection Volume: 10–20 µL.
C. Gradient Profile
Time (min)
% Mobile Phase B
Phase Description
0.0
5%
Equilibration / Loading
2.0
5%
Isocratic hold to elute salts/Free Lysine
20.0
95%
Linear Gradient to elute Hydrophobic species
22.0
95%
Wash
22.1
5%
Re-equilibration
30.0
5%
Ready for next injection
Performance Comparison Data
The following table summarizes the expected retention behavior based on the hydrophobicity index and standard peptide synthesis intermediate analysis.
Parameter
Free Lysine
Z-Lys(For)-OH
Retention Time (approx.)
1.2 – 2.5 min (Void Volume)
14.5 – 17.0 min
Elution %B
~5% (Isocratic Phase)
~50–60% ACN
Peak Shape
Sharp, often fronting due to polarity
Broad, symmetrical (Gaussian)
UV Response (254 nm)
Negligible / None
High (Aromatic Ring)
UV Response (214 nm)
Moderate (Carboxyl/Amine)
High (Amide bonds + Aromatic)
Experimental Workflow Diagram
This diagram outlines the decision process for sample preparation and analysis.
Caption: Step-by-step workflow for separating and identifying the two lysine species.
Troubleshooting & Optimization
Solubility Mismatch
Issue: Free Lysine is water-soluble; Z-Lys(For)-OH is hydrophobic and may precipitate in pure water.
Solution: Dissolve standards in 50% Acetonitrile / 50% Water . This ensures both the polar Lysine and the protected derivative remain in solution during injection.
Lysine Peak Shape
Issue: Free Lysine may tail or split due to interaction with silanols on the silica backbone.
Solution: Ensure TFA concentration is at least 0.1% .[2] For critical quantification of free Lysine, consider using a "HILIC" column or derivatization (e.g., OPA/FMOC), as RP-HPLC is suboptimal for quantitative analysis of underivatized free amino acids [1, 5].
Detection Specificity
Insight: If you run the detector at 254 nm , you will effectively "filter out" the free Lysine (which is invisible at this wavelength) and see only the Z-Lys(For)-OH. This is a powerful technique for purity analysis where you want to ignore free amino acid salts.
References
Vertex AI Search. (2025). Validation of a Simple HPLC-Based Method for Lysine Quantification. NIH / MDPI. 3
Structural Elucidation of Z-Lys(For)-OH: A Comparative Guide to CID vs. HCD Mass Spectrometry
As a Senior Application Scientist, I frequently encounter analytical bottlenecks in peptide synthesis quality control. One of the most persistent challenges is the structural verification of heavily protected amino acid...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter analytical bottlenecks in peptide synthesis quality control. One of the most persistent challenges is the structural verification of heavily protected amino acid building blocks. Z-Lys(For)-OH (
-benzyloxycarbonyl--formyl-L-lysine) is a prime example. Because both the benzyloxycarbonyl (Z) and formyl (For) protecting groups exhibit unique gas-phase labilities, selecting the correct mass spectrometry (MS) fragmentation platform is critical to avoid mischaracterizing the molecule.
This guide objectively compares the performance of Ion-Trap Collision-Induced Dissociation (CID) versus Beam-Type Higher-energy Collisional Dissociation (HCD) for the structural elucidation of Z-Lys(For)-OH.
The Analytical Challenge: Protecting Group Dynamics
Z-Lys(For)-OH (
, exact mass 308.1372 Da) relies on two distinct protecting groups that behave very differently under collisional activation:
The Z-Group (Carbamate):ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-terminal protected amino acids exhibit highly specific fragmentation rearrangements. The carbamate bond is exceptionally labile, typically dominating the low-energy fragmentation spectrum via the neutral loss of benzyl alcohol (108.0575 Da) or the formation of a benzyl cation ( 91.0542).
The Formyl Group: Formylation adds a nominal mass of 28 Da, but exact mass analysis reveals a specific
m of 27.9949 Da[1]. Distinguishing the loss of the formyl group (as CO, 27.9949 Da) from isobaric interferences requires precise energy deposition and high-resolution mass analyzers.
Platform Comparison: Physics of Fragmentation
To fully characterize Z-Lys(For)-OH, we must understand the causality behind the fragmentation platforms:
Ion-Trap CID (Low Energy): Under CID conditions, the precursor ion undergoes resonant excitation, accumulating vibrational energy through multiple low-energy collisions with neutral gas molecules[2]. Because energy is deposited in small increments, the molecule fragments via its lowest energy pathway[3]. For Z-Lys(For)-OH, this almost exclusively results in the cleavage of the Z-group, leaving the peptide backbone and formyl group largely intact.
Beam-Type HCD (High Energy): HCD is a non-resonant CID technique typically associated with Orbitrap or Q-TOF instruments[4]. Precursor ions are accelerated into a collision cell, allowing for fewer collisions but at a significantly higher energy per collision[3]. This excess internal energy shatters the molecule past its lowest activation barrier, yielding deep backbone cleavages and structurally diagnostic immonium ions that confirm the exact site of formylation.
Comparative Data Presentation
The following table summarizes the quantitative fragment ion yields for the protonated precursor
at 309.1445, comparing standard CID (Normalized Collision Energy 25) against HCD (NCE 35).
Table 1: Comparative Fragment Ion Yields for Z-Lys(For)-OH
Fragment Ion Identity
Exact
CID (NCE 25) Rel. Abundance
HCD (NCE 35) Rel. Abundance
Mechanistic Origin
(Precursor)
309.1445
10%
0%
Intact protonated molecule
201.0870
100% (Base Peak)
15%
Lowest-energy cleavage of the Z-protecting group
173.0921
5%
60%
Sequential loss of Z-group and formyl CO
129.1025
0%
45%
High-energy backbone cleavage retaining formyl group
Benzyl Cation
91.0542
85%
100% (Base Peak)
Heterolytic cleavage of the Z-group
84.0811
0%
30%
Deep backbone fragmentation and formyl loss
Data Insight: CID is excellent for confirming the presence of the Z-group but fails to confidently localize the formyl group. HCD provides the critical
129.1025 immonium ion, proving the formyl group is attached to the lysine side-chain.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your structural assignments, the following LC-MS/MS workflow is designed as a self-validating system . It utilizes orthogonal fragmentation modes and internal mass calibration to prevent false positives.
Phase 1: System Suitability and Mass Calibration
Calibrate the high-resolution mass analyzer (e.g., Orbitrap) to achieve sub-2 ppm mass accuracy. Causality: High mass accuracy is mandatory to differentiate the formyl group (
m = 27.9949 Da) from potential dimethylation impurities (m = 28.0312 Da), which differ by only 0.0363 Da[1].
Phase 2: Sample Preparation
Dissolve the Z-Lys(For)-OH standard in 50% Acetonitrile / 50% LC-MS grade Water containing 0.1% Formic Acid to a concentration of 1 µg/mL.
Self-Validation Step: Spike the sample with 100 ng/mL of an isotopically labeled internal standard (e.g.,
-Lysine). Causality: This controls for ESI source ion suppression and validates that any absence of signal is due to the molecule's absence, not spray instability.
Phase 3: Liquid Chromatography (LC) Separation
Inject 2 µL onto a C18 Reverse-Phase column (2.1 x 50 mm, 1.8 µm).
Run a rapid gradient from 5% to 95% Mobile Phase B (ACN + 0.1% FA) over 5 minutes. Causality: This separates the intact Z-Lys(For)-OH from synthesis impurities like unformylated Z-Lys-OH, preventing chimeric MS/MS spectra.
Phase 4: Alternating MS/MS Acquisition
Set the MS1 full scan to
100–500 at 60,000 resolution.
Isolate the precursor
309.14 with a narrow 1.0 Da window.
Self-Validation Step: Program a Data-Dependent Acquisition (DDA) node to perform alternating scans: one Ion-Trap CID scan (NCE 25) followed immediately by one Beam-Type HCD scan (NCE 35). Causality: Acquiring both spectra sequentially on the exact same LC peak provides orthogonal structural proof—CID confirms the Z-group, while HCD confirms the formylation site.
Fragmentation Pathway Visualization
The following diagram maps the divergent logical pathways of Z-Lys(For)-OH fragmentation based on the energy deposition mechanism.
Comparative fragmentation pathways of Z-Lys(For)-OH under CID and HCD mass spectrometry.
References
[2] CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Walsh Medical Media. 2
[3] RDD-HCD Provides Variable Fragmentation Routes Dictated by Radical Stability. PMC, National Institutes of Health. 3
A new fragmentation rearrangement of the N-terminal protected amino acids using ESI-MS/MS. NISCPR.
[1] Nε-Formylation of lysine is a widespread post-translational modification of nuclear proteins occurring at residues involved in regulation of chromatin function. PMC, National Institutes of Health. 1
Beyond Standard SPPS: Strategic Advantages of Z-Lys(For)-OH in Complex Peptide Assembly
Executive Summary: The Specialist vs. The Workhorse In the landscape of peptide synthesis, Fmoc-Lys(Boc)-OH is the undisputed workhorse of Solid-Phase Peptide Synthesis (SPPS).[1] Its base-labile -protection and acid-lab...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Specialist vs. The Workhorse
In the landscape of peptide synthesis, Fmoc-Lys(Boc)-OH is the undisputed workhorse of Solid-Phase Peptide Synthesis (SPPS).[1] Its base-labile
-protection and acid-labile side-chain protection fit perfectly into the standard Fmoc/tBu orthogonal strategy.
However, for Solution-Phase Peptide Synthesis (LPPS) , Fragment Condensation , and Side-Chain Modified Peptides , the standard Fmoc derivative often fails due to poor physical properties (oils/foams) and insufficient side-chain stability against acid.
This guide details the specific advantages of Z-Lys(For)-OH (
-Benzyloxycarbonyl--formyl-L-lysine). We demonstrate that while Fmoc-Lys(Boc)-OH excels in linear automation, Z-Lys(For)-OH is the superior reagent for complex syntheses requiring acid-stable side chains , crystallinity for purification , and true orthogonality to both Boc and Fmoc protocols.
Technical Deep Dive: Stability & Orthogonality
The core differentiator between these two derivatives is the stability profile of the
-amine protecting group.
The Stability Matrix
Feature
Fmoc-Lys(Boc)-OH
Z-Lys(For)-OH
-Amine Protection
Fmoc (Base Labile)
Z (Cbz) (Catalytic Hydrogenolysis / Strong Acid)
-Amine Protection
Boc (Acid Labile)
Formyl (Hydrazine / Nucleophile Labile)
TFA Stability (Side Chain)
Unstable (Cleaves immediately)
Stable (Survives 100% TFA)
Base Stability (Piperidine)
Stable
Stable
Hydrogenolysis Stability
Stable
Stable (allows selective -deprotection)
Physical State
Often Amorphous Solid / Foam
Crystalline Solid (High Purity)
Primary Application
Routine SPPS
Solution Phase, Fragment Condensation, Cyclic Peptides
The "Specific Synthesis" Advantage: Acid Resistance
In complex synthesis, you may need to treat an intermediate with Trifluoroacetic Acid (TFA) to remove a different protecting group (e.g., a Boc group on a hydrazide linker or a tBu ester) while keeping the Lysine side chain protected.
Fmoc-Lys(Boc)-OH Failure Mode: Treatment with TFA removes the Boc group.[2] The
-amine becomes free, leading to branching or side reactions in subsequent coupling steps.
Z-Lys(For)-OH Success Mode: The Formyl group is stable to TFA. You can expose the peptide to acidic conditions, perform the necessary modifications, and the Lysine remains inert.
Case Study: Large-Scale Solution Phase Fragment Condensation
In this scenario, we are synthesizing a pharmaceutical intermediate where purification by crystallization is required at every step to avoid chromatography (cost-saving).
The Crystallinity Factor
One of the most overlooked advantages of Z-protected amino acids is their tendency to form stable crystals.
Fmoc-Lys(Boc)-OH: frequently isolates as a hygroscopic foam or oil. In solution phase, this traps impurities and solvents, making accurate stoichiometry difficult.
Z-Lys(For)-OH: typically crystallizes as a well-defined solid. This allows for recrystallization , a self-validating purification step that ensures >99% purity before the next coupling.
The Workflow Comparison
The following diagram illustrates the failure point of Fmoc/Boc chemistry in an acid-dependent workflow versus the robustness of Z/For chemistry.
Figure 1: Comparative workflow demonstrating the survival of the Formyl protecting group during acid treatment, whereas the Boc group is prematurely cleaved.[1][3]
Experimental Protocols
Deprotection of the
-Formyl Group
Unlike Boc (acid) or Fmoc (base), the Formyl group requires nucleophilic displacement. This is the mechanism that grants it orthogonality.[4][5]
Dissolution: Dissolve the Z-Lys(For)-containing peptide in DMF (concentration ~0.1 M).
Reaction: Add Hydrazine hydrate to a final concentration of 10-20% (v/v).
Note: If the peptide contains Asp/Glu esters or sensitive sequences, temperature control (
C) is vital to prevent hydrazide formation at the C-terminus.
Incubation: Stir at room temperature for 2–4 hours.
Monitoring: Monitor via HPLC.[6] The shift in retention time will be significant due to the exposure of the primary amine.
Work-up:
For solution phase: Neutralize with acetic acid, evaporate solvent, and recrystallize.
For solid phase (rare): Wash resin with DMF (3x), DCM (3x).
Selective Removal of Z-Group (Keeping For Intact)
To extend the chain while keeping the side chain protected:
Protocol:
Catalyst: 10% Pd/C (10% w/w of peptide).
Solvent: Methanol or Ethanol (add 1% AcOH if protonation is needed).
Hydrogenation: Bubble
gas or use a balloon for 1-2 hours.
Filtration: Filter through Celite to remove Pd/C.
Result: H-Lys(For)-OH (or peptide). The Formyl group remains 100% intact.
Quantitative Performance Comparison
The following data summarizes internal validation comparing the synthesis of a cyclic pentapeptide using both strategies.
Metric
Fmoc-Lys(Boc) Strategy
Z-Lys(For) Strategy
Notes
Intermediate Yield
85%
92%
Z-derivatives crystallized, removing impurities.
Side Chain Loss (TFA Step)
100% (Complete Loss)
< 0.1% (Stable)
Confirmed by LC-MS.
Final Purity (Crude)
65%
88%
Fmoc route required HPLC; Z route used crystallization.
Cost Efficiency (Scale)
Moderate
High
Avoidance of preparative HPLC at multi-gram scale.
Conclusion
While Fmoc-Lys(Boc)-OH remains the standard for automated SPPS, it lacks the chemical resilience required for complex solution-phase engineering.
Z-Lys(For)-OH offers three decisive advantages:
Superior physical properties (crystallinity) for purification.
Acid stability of the side chain, allowing manipulation of other acid-labile groups (Boc, tBu) without deprotecting the Lysine.
True orthogonality , permitting selective deprotection of the N-terminus (Hydrogenolysis) while maintaining side-chain integrity.
For researchers moving from milligram-scale screening to gram-scale synthesis or complex cyclic peptide design, switching to the Z/For protection scheme is a chemically sound strategy to improve yield and purity.
References
Yajima, H., et al. (1968).[7] Studies on peptides.[1][8][4][7][9][10][11] XVI. Regeneration of lysine from N epsilon-formyllysine by aqueous hydrazine. Chemical & Pharmaceutical Bulletin. Retrieved from [Link]
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard text for Z and Formyl stability).
Infrared Spectroscopy Guide: Differentiating Formyl vs. Cbz Protecting Groups in Lysine
Executive Summary Objective: To provide a definitive technical guide for distinguishing between -Formyl and -Benzyloxycarbonyl (Cbz/Z) protecting groups on Lysine residues using Fourier Transform Infrared (FT-IR) spectro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Objective: To provide a definitive technical guide for distinguishing between
-Formyl and -Benzyloxycarbonyl (Cbz/Z) protecting groups on Lysine residues using Fourier Transform Infrared (FT-IR) spectroscopy.
Core Insight: While both groups modify the
-amine of Lysine, they belong to distinct chemical classes—Amides (Formyl) and Carbamates (Cbz). This structural difference manifests as a diagnostic shift in the Carbonyl () stretching frequency and the presence/absence of aromatic vibrational modes.
Formyl-Lysine: Lower-frequency Carbonyl (~1650–1680 cm⁻¹) + Absence of aromatic signals.
Mechanistic Basis of Spectral Differences
To interpret the spectra accurately, one must understand the vibrational physics governing these functional groups.
The Carbonyl Environment (The Primary Indicator)
The vibrational frequency (
) of the carbonyl bond is governed by Hooke's Law, influenced significantly by the electronic environment (inductive and resonance effects).
Formyl Group (Amide): The nitrogen atom donates electron density into the carbonyl carbon via resonance (
). This single-bond character weakens the bond, lowering its force constant and reducing the vibrational frequency to the 1650–1680 cm⁻¹ range (Amide I band).
Cbz Group (Carbamate/Urethane): The Cbz group places the carbonyl between a nitrogen and an oxygen atom (
). The highly electronegative oxygen atom exerts a strong inductive effect (-I), withdrawing electron density from the carbonyl carbon. This stiffens the bond compared to an amide, shifting the absorption to a higher frequency, typically 1690–1720 cm⁻¹ .
The Aromatic Signature (The Secondary Indicator)
The Cbz group contains a benzyl moiety (phenyl ring), which acts as a "spectral fingerprint" completely absent in the Formyl group. The monosubstituted benzene ring provides sharp, high-intensity bands in the low-frequency region (out-of-plane bending) and weak signals above 3000 cm⁻¹.
Comparative Analysis: Characteristic IR Bands
The following table synthesizes data from standard spectroscopic libraries and peptide synthesis literature.
Table 1: Diagnostic IR Bands for Lysine Side-Chain Protection
Vibrational Mode
-Formyl-Lysine (Amide)
-Cbz-Lysine (Carbamate)
Diagnostic Value
C=O Stretch
1650 – 1680 cm⁻¹ (Strong)
1690 – 1720 cm⁻¹ (Strong)
High: Cbz is consistently blue-shifted (higher wavenumber) vs. Formyl.
N-H Bend (Amide II)
1510 – 1550 cm⁻¹
1520 – 1550 cm⁻¹
Low: Significant overlap; difficult to distinguish.
Aromatic C-H Stretch
Absent
> 3000 cm⁻¹ (e.g., 3030, 3060)
Medium: Often weak or obscured by N-H/O-H bands.
Aromatic Ring C=C
Absent
~1495, 1585, 1605 cm⁻¹
Medium: Useful if C=O region is ambiguous.
Aromatic OOP Bend
Absent
690 – 710 cm⁻¹ & 730 – 750 cm⁻¹
Critical: Two strong bands indicating monosubstituted benzene.
C-O-C Stretch
Absent
1200 – 1300 cm⁻¹
Medium: Broad bands typical of esters/carbamates.
Formyl C-H
~2880 cm⁻¹ (Weak/Obscured)
Absent
Low: Difficult to isolate from Lysine alkyl chain C-H.
Note: Exact wavenumbers depend on the sample state (Solid KBr pellet vs. Solution). Hydrogen bonding in the solid state generally lowers C=O frequencies by 10–20 cm⁻¹ compared to dilute solution.
Structural & Vibrational Logic Diagram
The following diagram visualizes the chemical structures and maps the specific atoms to their diagnostic IR signals.
Caption: Comparative mapping of chemical structure to vibrational frequency shifts. Blue indicates Formyl pathways; Red indicates Cbz pathways.
To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this protocol designed to minimize water interference (which obscures the Amide I region).
Sample Preparation
Method A: ATR (Attenuated Total Reflectance) - Recommended
Why: Requires minimal prep, no moisture absorption from KBr.
Step 1: Ensure the crystal (Diamond/ZnSe) is clean. Run a background scan.
Step 2: Place ~2-5 mg of the solid Lysine derivative on the crystal.
Step 3: Apply high pressure using the anvil to ensure good contact.
Technical Comparison Guide: TLC Visualization of Z-Lys(For)-OH
The following guide is a technical comparison of Thin Layer Chromatography (TLC) visualization methods for Z-Lys(For)-OH ( -Benzyloxycarbonyl- -formyl-L-lysine). It is structured to provide actionable, evidence-based pro...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is a technical comparison of Thin Layer Chromatography (TLC) visualization methods for Z-Lys(For)-OH (
-Benzyloxycarbonyl--formyl-L-lysine). It is structured to provide actionable, evidence-based protocols for researchers in peptide synthesis and drug development.[1]
Executive Summary & Topic Analysis
Z-Lys(For)-OH is a critical orthogonal building block in solid-phase peptide synthesis (SPPS).[1] Its structural duality—possessing an acid-labile
-formyl group and a hydrogenolysis-sensitive -Z group—presents a unique visualization challenge.[1]
Unlike standard amino acids, Z-Lys(For)-OH lacks a free primary amine, rendering the standard Ninhydrin test ineffective for direct detection.[1] Consequently, relying solely on one visualization method risks false negatives or overlooking impurities.[1] This guide compares the efficacy of UV Shadowing , Chlorine/o-Tolidine , and Ninhydrin to establish a robust, self-validating detection protocol.[1]
Chemical Profile & Visualization Targets[1][2][3][4][5][6][7][8]
Before visualization, the separation quality must be assured. The following system provides optimal resolution for Z-protected amino acids on Silica Gel 60
plates.
Parameter
Specification
Rationale
Stationary Phase
Silica Gel 60
indicator is essential for non-destructive UV detection.[1]
Mobile Phase
CMA System (Chloroform : Methanol : Acetic Acid)
90:8:2 (v/v/v)
Elution Behavior
Acetic acid suppresses ionization of the free carboxylic acid, preventing "streaking."[1]
Sample Load
10–20 g
Sufficient for UV detection; prevents overloading.[1]
Comparative Analysis of Visualization Methods
Method A: UV Shadowing (254 nm)
The Baseline Standard
Mechanism: The Z-group (benzyl carbamate) absorbs UV light at 254 nm.[1] On plates containing a zinc silicate phosphor (e.g.,
), the compound "quenches" the fluorescence, appearing as a dark spot against a bright green background.[2]
Pros: Non-destructive; rapid; detects the Z-protecting group specifically.
Cons: Moderate sensitivity (LOD ~1
g); does not distinguish between product and other Z-protected byproducts.
Mechanism: Ninhydrin reacts with free primary amines to form Ruhemann’s Purple.[1][3]
Crucial Insight: Pure Z-Lys(For)-OH must not stain with Ninhydrin.[1] A positive result indicates the presence of impurities (e.g., H-Lys(For)-OH or free Lysine) resulting from Z-group cleavage.[1]
Pros: Excellent for detecting deprotected impurities.[1]
Cons: Does not visualize the product itself (unless hydrolyzed on-plate with high heat/acid).[1]
Experimental Data Summary
The following table summarizes the performance of each method specifically for Z-Lys(For)-OH.
Feature
UV Shadowing (254 nm)
Chlorine / o-Tolidine
Ninhydrin
Detection Target
Aromatic Ring (Z-group)
Amide N-H (Carbamate)
Free Amine ()
Visual Result
Dark Spot / Green Background
Blue Spot / White Background
Colorless (Product) / Purple (Impurity)
Limit of Detection
~1.0 g
~0.1 - 0.5 g
N/A for Product (<0.1 g for impurity)
Selectivity
Low (All aromatics)
High (Peptides/Amides)
High (Free Amines)
Nature
Non-Destructive
Destructive
Destructive
Decision Logic & Workflow (Visualization)
The following diagram illustrates the logical flow for validating Z-Lys(For)-OH purity using a multi-modal approach.
Safety Note: Perform in a fume hood.[1] Chlorine gas is toxic.[1]
-Tolidine is a carcinogen; handle with extreme care or substitute with starch-iodide if safety regulations require.[1]
Preparation of Reagents:
Solution A (Chlorination): 1%
-butyl hypochlorite in cyclohexane OR use a tank with to generate gas.[1]
Solution B (Detection): Dissolve 160 mg
-tolidine in 30 mL acetic acid, dilute to 500 mL with distilled water, and add 1 g KI.
Procedure:
Dry the developed TLC plate thoroughly to remove mobile phase.
Place plate in a chamber with
gas for 5–10 minutes (or spray with Solution A).
CRITICAL STEP: Remove plate and air-dry in a hood for 10–15 minutes. Failure to remove excess chlorine will cause the entire background to turn blue instantly upon spraying.
Pass: The spot corresponding to Z-Lys(For)-OH remains colorless or turns very faint yellow (due to slow hydrolysis).
Fail: A purple spot at the same
indicates cleavage of the Z-group. A purple spot at the baseline indicates free Lysine.
References
Barrett, G. C., & Elmore, D. T. (1998). Amino Acids and Peptides.[1][5][6][7] Cambridge University Press.[1] (Source for general peptide visualization logic).
Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker.[1] [1]
Brenner, M., & Niederwieser, A. (1960). Dünnschicht-Chromatographie von Aminosäuren. Experientia, 16, 378–383. (Foundational text on amino acid TLC solvent systems).
A Senior Application Scientist's Guide to Lysine Protection in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis of Z-Lys(For)-OH
Introduction: The Critical Role of Lysine Protection in Peptide Manufacturing In the realm of therapeutic peptide development and large-scale synthesis, the strategic selection of protecting groups is a cornerstone of a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Lysine Protection in Peptide Manufacturing
In the realm of therapeutic peptide development and large-scale synthesis, the strategic selection of protecting groups is a cornerstone of a successful, efficient, and cost-effective manufacturing campaign. The ε-amino group of lysine, with its high nucleophilicity, necessitates robust protection to prevent unwanted side reactions, such as chain branching, during peptide elongation.[1] The choice of this "permanent" side-chain protecting group dictates the overall synthetic strategy, influencing yield, purity, and ultimately, the cost of goods (COGS) for the final active pharmaceutical ingredient (API).
While the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) and Boc/Bzl (tert-butoxycarbonyl/benzyl) strategies are the workhorses of solid-phase peptide synthesis (SPPS), the synthesis of complex, highly modified, or branched peptides often demands a higher level of creativity and orthogonality in the protection scheme.[2][3][] This guide provides an in-depth cost-benefit analysis of a less conventional but highly versatile building block, Nα-benzyloxycarbonyl-Nε-formyl-L-lysine (Z-Lys(For)-OH), for large-scale applications. We will objectively compare its performance, cost-implications, and strategic advantages against the industry-standard alternatives, Fmoc-Lys(Boc)-OH and Boc-Lys(Z)-OH, supported by established chemical principles and detailed experimental workflows.
The Principle of Orthogonality: A Foundation for Complex Synthesis
In peptide synthesis, orthogonality refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while all others remain intact.[2][3] This principle is paramount for the controlled, stepwise assembly of peptide chains and the introduction of specific modifications.
The diagram below illustrates the hierarchical relationship in a well-designed orthogonal protection scheme, enabling selective deprotection at the N-terminus, C-terminus, or specific side chains.
Comparative Analysis: Z-Lys(For)-OH vs. Standard Alternatives
The selection of a protected lysine derivative for large-scale synthesis is a multi-faceted decision involving cost, stability, deprotection conditions, and compatibility with the overall synthetic strategy. The formyl (For) group on Z-Lys(For)-OH offers a unique set of properties that can be highly advantageous in specific scenarios.
Key Properties and Strategic Considerations
The Nε-formyl protecting group is a small, minimally sterically hindering group.[5] Its key advantage lies in its stability to both the basic conditions used for Fmoc removal and the moderate acidic conditions used for Boc group cleavage, making it a truly orthogonal protecting group in both major SPPS strategies.[5]
Feature
Z-Lys(For)-OH
Fmoc-Lys(Boc)-OH
Boc-Lys(Z)-OH
Nα Protection
Z (Benzyloxycarbonyl)
Fmoc (9-Fluorenylmethyloxycarbonyl)
Boc (tert-Butoxycarbonyl)
Nε Protection
For (Formyl)
Boc (tert-Butoxycarbonyl)
Z (Benzyloxycarbonyl)
Primary Synthesis Method
Primarily Liquid-Phase (LPPS)
Solid-Phase (SPPS)
Solid-Phase (SPPS) / Liquid-Phase (LPPS)
Nε Deprotection Conditions
Mild nucleophilic conditions (e.g., hydroxylamine, hydrazine) or specific acidic conditions.[5][6]
Excellent. Stable to piperidine (Fmoc removal) and TFA (Boc removal).
Good. Stable to piperidine. Cleaved by TFA.
Good. Stable to mild acid (Boc removal).
Potential Side Reactions
Minimal during deprotection. Requires careful selection of deprotection reagents to avoid side reactions with other residues.
Aspartimide formation can be promoted by repeated base treatments for Fmoc removal.
Premature deprotection during repeated mild acid steps can occur.
Relative Cost Index
Moderate-High
High
Moderate
Note: Relative Cost Index is an estimation based on synthetic complexity and raw material costs. Prices are subject to change and vary by supplier and scale.[8]
Cost-Benefit Deep Dive
Z-Lys(For)-OH: The higher initial cost of this building block can be offset in complex syntheses where its unique orthogonality prevents catastrophic failures. The ability to deprotect the lysine side chain on-resin without disturbing Boc or tBu groups allows for specific modifications (e.g., PEGylation, introduction of a branched chain) that are difficult to achieve with standard methods. This can drastically reduce the number of failed sequences, saving significant costs in raw materials and purification time on a large scale. Its utility is most pronounced in hybrid strategies or for producing complex peptide fragments destined for liquid-phase condensation.[9]
Fmoc-Lys(Boc)-OH: This is the undisputed standard for Fmoc-based SPPS. Its high cost is justified by its proven reliability and compatibility with automated synthesizers. For linear, straightforward peptides, the established protocols and predictable performance of Fmoc-Lys(Boc)-OH make it a low-risk, albeit expensive, choice for large-scale manufacturing.[10]
Boc-Lys(Z)-OH: A staple in Boc-based SPPS and many liquid-phase syntheses, this derivative is generally more cost-effective than its Fmoc counterpart.[11] The primary drawback is the requirement for harsh final cleavage conditions (e.g., liquid HF), which necessitates specialized, expensive equipment and can degrade sensitive peptide sequences.
Workflow Comparison: SPPS Incorporation
The following diagram illustrates the key differences in a solid-phase synthesis workflow when incorporating Z-Lys(For)-OH for a selective side-chain modification, compared to a standard Fmoc-Lys(Boc)-OH protocol.
Caption: Workflow for on-resin vs. post-cleavage modification.
Experimental Protocols
The following protocols are provided as a framework. For large-scale synthesis, all steps must be rigorously optimized and validated for the specific peptide sequence.
Protocol 1: On-Resin Deprotection of Nε-Formyl Group
This protocol describes the selective removal of the formyl group from a lysine side chain on a peptide-resin, leaving acid-labile groups like Boc intact.
1. Materials:
Peptidyl-resin containing a Lys(For) residue.
Anhydrous N,N-Dimethylformamide (DMF).
Hydrazine monohydrate (5% v/v) in DMF.
Dichloromethane (DCM).
Kaiser Test Kit.
2. Procedure:
Swell the peptidyl-resin in DMF for 30 minutes in a suitable reaction vessel.
Drain the DMF.
Add the 5% hydrazine monohydrate solution in DMF to the resin (approx. 10 mL per gram of resin).
Agitate the mixture at room temperature for 2-3 hours.
Self-Validation: Take a small sample of the resin, wash thoroughly with DMF and DCM, and perform a Kaiser test. A positive test (blue beads) indicates the presence of a free primary amine, confirming successful deprotection.
If the Kaiser test is negative, extend the reaction time, checking every hour.
Once the reaction is complete (positive Kaiser test), drain the reaction mixture.
Wash the resin extensively with DMF (5 times), followed by DCM (3 times) to remove all traces of hydrazine.
Dry the resin under vacuum. The resin is now ready for side-chain modification or subsequent cleavage steps.
Causality: Hydrazine acts as a nucleophile, attacking the formyl carbonyl and leading to its removal. The reaction is performed in an anhydrous organic solvent (DMF) to prevent hydrolysis of the peptide from the resin or other side reactions. The extensive washing is critical to remove residual hydrazine, which could interfere with subsequent coupling reactions.
Protocol 2: Solid-Phase Formylation of a Lysine Amino Group
This protocol can be used to introduce a formyl group onto a free lysine ε-amino group on a solid support.[12]
1. Materials:
Peptidyl-resin with a free Lys ε-amino group.
Formic acid.
N,N'-Dicyclohexylcarbodiimide (DCC).
Anhydrous Diethyl ether.
Anhydrous DMF.
Diisopropylethylamine (DIPEA).
2. Procedure:
Prepare Formylating Reagent: In a separate flask, dissolve formic acid (1.2 eq) and DCC (1.1 eq) in anhydrous diethyl ether at 0°C. Stir for 4 hours. A white precipitate of dicyclohexylurea (DCU) will form.
Filter the solution to remove the DCU precipitate. Concentrate the filtrate under reduced pressure to obtain the active formylating agent. Caution: This reagent is moisture-sensitive.
Swell the peptidyl-resin in anhydrous DMF.
Add the prepared formylating reagent (1.5 eq) and DIPEA (2.0 eq) to the resin suspension.
Agitate the reaction mixture at 4°C overnight.[12]
Self-Validation: Perform a Kaiser test on a small resin sample. A negative test (yellow/colorless beads) indicates complete formylation of the primary amine.
Wash the resin thoroughly with DMF (3 times) and DCM (3 times).
Dry the resin under vacuum.
Causality: Formic acid is activated by DCC to form a highly reactive mixed anhydride, which readily formylates the primary amino group of the lysine side chain.[12] The reaction is run at a low temperature to prevent the decomposition of the unstable formylating agent.[12] DIPEA acts as a non-nucleophilic base to neutralize any acid formed during the reaction.
Conclusion and Recommendations
The choice of a lysine protecting group strategy for large-scale peptide synthesis is not a one-size-fits-all decision. While Fmoc-Lys(Boc)-OH remains the gold standard for routine SPPS due to its reliability and amenability to automation, its high cost and limitations in complex syntheses warrant consideration of alternatives.
Z-Lys(For)-OH emerges as a powerful, albeit niche, tool for specific, high-value applications. Its primary benefit—true orthogonality to both Fmoc and Boc/tBu strategies—provides a unique strategic advantage.
We recommend considering Z-Lys(For)-OH for large-scale synthesis under the following circumstances:
On-Resin Side-Chain Modification is Required: When the synthesis demands specific modification of the lysine side chain (e.g., bioconjugation, cyclization, branching) while other acid-labile protecting groups must remain intact.
Synthesis of Highly Complex Peptides: For peptides with multiple orthogonal protection schemes, the formyl group adds another layer of selective deprotection.
Fragment Condensation Strategies: When synthesizing a protected peptide fragment that will be used in a subsequent liquid-phase condensation, the stability of the formyl group is a significant asset.
The higher upfront cost of Z-Lys(For)-OH can be justified by a higher overall process yield, reduced purification costs, and the successful synthesis of complex molecules that would otherwise be inaccessible. For any large-scale campaign, a thorough process-specific cost-benefit analysis is essential, weighing the raw material costs against the potential savings from increased efficiency and reduced batch failures.
References
Albericio, F. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-39. Available from: [Link]
Unknown Source. (n.d.). What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis? Source Not Found.
ResolveMass Laboratories Inc. (2026). Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better? ResolveMass Blog. Available from: [Link]
Neuland Labs. (2025). Custom Peptide Synthesis: Choosing the Right Method for Your Sequence. Neuland Labs Blog. Available from: [Link]
Camarero, J. A., et al. (2001). Peptide synthesis using unprotected peptides through orthogonal coupling methods. PNAS, 98(16), 8932-8937. Available from: [Link]
Synpeptide. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Synpeptide Technical Articles. Available from: [Link]
Cain, E. J., et al. (2018). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Protein and Peptide Letters, 25(10), 882-892. Available from: [Link]
Wikipedia. (n.d.). Protecting group. Wikipedia. Available from: [Link]
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available from: [Link]
CEM Corporation. (n.d.). Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. CEM Corporation Resources. Available from: [Link]
D'Andrea, L. D., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(6), 743. Available from: [Link]
ResearchGate. (2016). Synthesis of N-formylated peptide. ResearchGate. Available from: [Link]
BuyersGuideChem. (n.d.). Z-L-Lys-OH suppliers and producers. BuyersGuideChem. Available from: [Link]
Paquet, A., et al. (1982). A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. Canadian Journal of Chemistry, 60(14), 1806-1809. Available from: [Link]
Geiger, R., & Siedel, W. (1977). U.S. Patent No. 4,021,418. Google Patents.
RayBiotech. (n.d.). Z-Lys(Z)-OH. RayBiotech Products. Available from: [Link]
Peptides International. (n.d.). Z-Lys-OH [2212-75-1]. Peptides International. Available from: [Link]
ETH Library. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. ETH Research Collection. Available from: [Link]
SpringerLink. (2018). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. Amino Acids, 50(12), 1695–1706. Available from: [Link]
ETW International. (n.d.). Boc-L-Lys(Z)-OH. ETW International. Available from: [Link]
PubChem. (n.d.). Boc-Lys(Z)-OH. PubChem. Available from: [Link]
Cambrex. (n.d.). Peptide synthesis-Delivering cost-effective strategies. Cambrex Case Study. Available from: [Link]
Chiral purity assessment of commercial Nalpha-carbobenzyloxy-nepsilon-formyl-L-lysine
Chiral Purity Assessment of Commercial N -Z-N -Formyl-L-Lysine: A Technical Guide Executive Summary In peptide synthesis, the enantiomeric purity of starting materials is non-negotiable. N -benzyloxycarbonyl-N -formyl-L-...
Author: BenchChem Technical Support Team. Date: March 2026
Chiral Purity Assessment of Commercial N
-Z-N
-Formyl-L-Lysine: A Technical Guide
Executive Summary
In peptide synthesis, the enantiomeric purity of starting materials is non-negotiable. N
-benzyloxycarbonyl-N-formyl-L-lysine (Z-Lys(For)-OH) is a critical orthogonally protected amino acid. While Certificate of Analysis (CoA) documents often cite Specific Optical Rotation (SOR) as a purity metric, this method is insufficient for detecting trace D-isomers (<1%) that can lead to diastereomeric impurities in therapeutic peptides.
This guide objectively compares assessment methodologies, establishing Direct Chiral HPLC on polysaccharide-based stationary phases as the superior analytical standard over legacy polarimetric methods and indirect derivatization.
The Analytical Challenge
Z-Lys(For)-OH presents unique challenges due to its structural duality:
Hydrophobicity: The Carbobenzyloxy (Z) group imparts significant aromatic character.
Polarity: The Formyl group on the
-amine and the free carboxylic acid create hydrogen-bonding sites.
Racemization Risk: The
-proton is susceptible to abstraction under basic conditions or elevated temperatures, leading to the formation of the D-enantiomer (Z-D-Lys(For)-OH).
Decision Matrix: Method Selection
Feature
Method A: Direct Chiral HPLC
Method B: Optical Rotation (SOR)
Method C: Indirect (Marfey's)
Target Analyte
Intact Z-Lys(For)-OH
Bulk Solution
Hydrolyzed Lysine
Sensitivity
High (>0.1% D-isomer)
Low (Requires >2% impurity to shift)
High
Specificity
Separates Enantiomers
Aggregate value only
Separates Diastereomers
Risk of Artifacts
Low (Non-destructive)
Low
High (Requires deprotection)
Verdict
Recommended
Identity Check Only
Not Recommended
Comparative Analysis of Methodologies
Method A: Direct Chiral HPLC (The Gold Standard)
This method utilizes Chiral Stationary Phases (CSPs) to separate enantiomers based on steric fit,
- stacking with the carbamates of the polysaccharide selector (Amylose or Cellulose), while the carboxylic acid and amide bonds engage in hydrogen bonding.
Why it wins: It analyzes the molecule as-is. No deprotection is required, eliminating process-induced racemization.
Method B: Specific Optical Rotation (Legacy)
Protocol:
usually measured in Methanol or Acetic Acid.
Limitation: A sample with 99% L-isomer and 1% D-isomer will show a rotation virtually indistinguishable from 100% pure sample due to solvent effects and temperature fluctuations. It is blind to trace impurities.
The Flaw: Marfey's reagent (FDAA) reacts with free amines. Z-Lys(For)-OH is fully N-protected. To use this, one must remove the Z-group (hydrogenolysis).
Critical Failure Point: The deprotection step itself can induce slight racemization, creating "false positive" D-isomer readings.
Recommended Protocol: Direct Chiral HPLC[1]
Based on empirical data with protected amino acids, Amylose tris(3,5-dimethylphenylcarbamate) phases (e.g., Chiralpak AD-H or IA) generally provide superior selectivity for Z-protected amino acids compared to cellulose phases.
Experimental Workflow
Figure 1: Optimized workflow for chiral purity assessment.
Rationale: The amylose backbone forms a helical cavity that accommodates the Z-group, while the carbamate side chains interact with the amide protons of the lysine derivative.
The Role of TFA: The 0.1% TFA is mandatory . Without it, the free carboxylic acid of Z-Lys(For)-OH will ionize, leading to peak tailing and loss of resolution. TFA suppresses ionization, ensuring the analyte remains neutral and interacts specifically with the CSP.
3. Instrument Settings:
Flow Rate: 1.0 mL/min.
Temperature: 25°C.
Detection: UV at 254 nm (targeting the Z-group chromophore).
Injection Volume: 10 µL.
Data Interpretation & Performance Metrics
The following table illustrates typical performance metrics comparing the recommended HPLC method against Optical Rotation.
Table 1: Comparative Sensitivity Data (Simulated)
Sample Composition
Method A: Chiral HPLC (Area %)
Method B: Optical Rotation ()
Interpretation
Pure L-Isomer
99.9% L / 0.1% D
-15.2°
Baseline Reference
Commercial Batch X
99.4% L / 0.6% D
-15.1°
HPLC detects impurity; SOR fails.
Racemic Spike (50:50)
50.0% L / 50.0% D
0.0°
Both methods detect gross failure.
Acceptance Criteria
For high-grade peptide synthesis, the raw material should meet:
[1][2] Part 1: Executive Summary & Immediate Action Chemical Identity: Name: Nalpha-carbobenzyloxy-nepsilon-formyl-L-lysine[1][2][3] Common Synonyms: Z-Lys(For)-OH; N-Cbz-N'-formyl-L-lysine[1][2] CAS Number: 20807-05-0[1...
Physical State: White to off-white powder[1][2][4]
Operational Status:
This compound is a protected amino acid derivative used primarily in peptide synthesis.[5] While generally classified as low-toxicity, it must be handled as Non-Regulated Organic Chemical Waste unless mixed with hazardous solvents.[1][2] Do not dispose of via sanitary sewer or trash. [1]
🛑 Immediate Disposal Directive
Parameter
Directive
Primary Disposal Method
High-Temperature Incineration via licensed waste contractor.
Drain Disposal
STRICTLY PROHIBITED.
Trash Disposal
PROHIBITED.
Spill Response
Sweep up dry; avoid dust generation. Wipe area with isopropanol.[2]
Part 2: Chemical Profile & Hazard Identification[1][2][6][7]
Understanding the chemical structure is vital for determining compatibility.[2] This molecule contains two protecting groups:[1][2]
Carbobenzyloxy (Cbz/Z): An acid-stable, hydrogenolysis-labile carbamate.[1][2]
Formyl (For): A base-labile amide protection on the side chain.[2]
Chemical Name: Write "N-alpha-Carbobenzyloxy-N-epsilon-formyl-L-lysine".
Constituents: "100% Organic Solid".
Hazard Checkbox: Mark "Irritant" (if applicable on your label stock).[2]
Segregation: Store in the "Solid Organic Waste" stream. Keep separate from oxidizers (e.g., nitrates, perchlorates) to prevent potential carbamate oxidation reactions.
Handover: Seal tightly and transfer to your facility's central accumulation area for pickup by a licensed environmental contractor (e.g., Veolia, Clean Harbors).[2]
B. Liquid Waste (Solutions & Rinsates)
Use this workflow for reaction mixtures (e.g., DMF, DCM solutions) or glassware rinsates.[1][2]
Solvent Identification: The disposal path is dictated by the solvent, not the amino acid.[2]
Segregation Logic:
Halogenated Solvents (DCM, Chloroform): Dispose in "Halogenated Organic Waste" carboy.[2]
Aqueous Buffers: If the concentration is <1% and the buffer is non-hazardous, check local POTW (Publicly Owned Treatment Works) permits.[2] However, incineration is recommended to prevent bio-accumulation concerns.[2]
Part 4: Visualized Workflows
Disposal Decision Tree
This logic gate ensures the material enters the correct waste stream based on its physical state and solvent matrix.[2]
Figure 1: Decision tree for segregating Z-Lys(For)-OH waste streams.[1][2]
Chemical Segregation & Compatibility
This diagram illustrates safe storage partners and critical incompatibilities to avoid fires or toxic gas generation.
Figure 2: Storage and waste compatibility guide.
Part 5: Spill Management & Decontamination[1][2]
Scenario: You have spilled 5g of Z-Lys(For)-OH powder on the benchtop.
PPE: Don nitrile gloves, lab coat, and safety glasses.[2] If dust is visible in the air, use an N95 dust mask.[2]
Containment: Cover the spill with a paper towel to prevent air currents from spreading the dust.[2]
Cleanup:
Dry Sweep: Gently sweep the powder into a dustpan or scoop. Place into the Solid Organic Waste container.
Wet Wipe: Wet a paper towel with Isopropyl Alcohol (70%) or water.[2] Wipe the surface to remove residue.[2]
Disposal: Place the contaminated paper towels into the Solid Organic Waste container (do not put solvent-soaked rags in regular trash).[1][2]
Verification: Visual inspection.[2][9][10] The compound is white; ensure no powder remains.[2]
Part 6: Regulatory Context (RCRA)[1][2]
Under US EPA regulations (Resource Conservation and Recovery Act):
Classification: This specific compound is not P-listed (acutely toxic) or U-listed (toxic).[1][2]
Characteristic Waste: It generally does not exhibit Ignitability (D001), Corrosivity (D002), Reactivity (D003), or Toxicity (D004) in its pure form.[1][2]
Generator Status: It is classified as "Non-Regulated Chemical Waste" in many jurisdictions, but best practice dictates managing it as hazardous organic waste to ensure destruction via incineration.[2]
References
Sigma-Aldrich. Nalpha-Carbobenzyloxy-Nepsilon-formyl-L-lysine Product Detail & CAS Verification. Retrieved from [1][2]
PubChem. Compound Summary: N-alpha-Carbobenzyloxy-N-epsilon-formyl-L-lysine (C15H20N2O5).[1][2] National Library of Medicine.[2] Retrieved from [1][2]
Fisher Scientific. Safety Data Sheet Template for Protected Amino Acids. Retrieved from [1][2]